molecular formula C17H37NO2 B150517 C17 Sphinganine CAS No. 32164-02-6

C17 Sphinganine

Numéro de catalogue: B150517
Numéro CAS: 32164-02-6
Poids moléculaire: 287.5 g/mol
Clé InChI: KFQUQCFJDMSIJF-DLBZAZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2S,3R)-2-aminoheptadecane-1,3-diol is a synthetic sphingoid base analog that serves as a critical building block in biochemical and biophysical research. As a dihydrosphingosine (sphinganine) variant with a defined 17-carbon chain and specific (2S,3R) stereochemistry, this compound is an invaluable tool for studying the structure and function of sphingolipids, a major class of membrane lipids involved in cellular signaling pathways. Researchers utilize this high-purity analog to investigate sphingolipid metabolism, membrane biophysics, and the role of sphingolipids in apoptosis, cell proliferation, and stress responses. Its defined chain length and stereochemistry are essential for probing the specific interactions and enzymatic processes in these pathways. The compound is provided with comprehensive analytical characterization to ensure identity and purity for research applications. (2S,3R)-2-aminoheptadecane-1,3-diol is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R)-2-aminoheptadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQUQCFJDMSIJF-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390606
Record name (2S,3R)-2-aminoheptadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32164-02-6
Record name (2S,3R)-2-aminoheptadecane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of an Atypical Sphingoid Base

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to C17 Sphinganine Biosynthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Sphingolipids are a class of lipids that are not only fundamental structural components of eukaryotic cell membranes but also critical signaling molecules involved in a vast array of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The metabolic network of sphingolipids is complex, with ceramide at its core, from which a diverse array of more complex sphingolipids are synthesized.[3][4] The balance between different sphingolipid species, often referred to as the sphingolipid rheostat, can dictate cell fate.[5]

The canonical structure of mammalian sphingolipids is built upon an 18-carbon (C18) sphingoid base backbone.[6] However, variations in this backbone exist, giving rise to a wide diversity of sphingolipid species. Among these are the odd-chain sphingoid bases, with C17 sphinganine being a prominent example. While present in trace amounts or considered non-naturally occurring in most mammalian tissues, C17 sphinganine and its metabolites are endogenous and functionally significant in certain organisms and have emerged as important tools and biomarkers in sphingolipid research.[7][8] Furthermore, C17 sphinganine analogues produced by certain marine fungi have been identified as potent mycotoxins.[9][10]

This technical guide provides a comprehensive overview of the biosynthesis and metabolism of C17 sphinganine, its physiological and pathological roles, and detailed methodologies for its analysis.

De Novo Biosynthesis of C17 Sphinganine: A Matter of Substrate Specificity

The de novo synthesis of all sphingoid bases begins in the endoplasmic reticulum with the condensation of a fatty acyl-CoA and the amino acid L-serine.[4] This reaction is catalyzed by the pyridoxal 5'-phosphate-dependent enzyme, serine palmitoyltransferase (SPT).[11] The product of this initial step, 3-ketosphinganine, is then rapidly reduced to sphinganine.[12]

The generation of a C17 sphinganine backbone, as opposed to the more common C18 backbone, is determined by the fatty acyl-CoA substrate utilized by SPT. While palmitoyl-CoA (C16:0) is the preferred substrate for the synthesis of C18 sphingoid bases, SPT exhibits a degree of promiscuity and can also utilize other fatty acyl-CoAs.[13][14] The synthesis of C17 sphinganine is initiated by the condensation of pentadecanoyl-CoA (C15:0) with L-serine.

The composition of the SPT enzyme complex itself is a key determinant of this substrate preference. The catalytic core of mammalian SPT is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3. This core complex can further associate with small subunits, ssSPTa or ssSPTb, which modulate the enzyme's activity and acyl-CoA specificity.[14][15] For instance, studies have shown that SPT complexes containing the SPTLC3 subunit have a higher affinity for shorter-chain fatty acyl-CoAs, leading to the increased production of odd-chain sphingoid bases like C17 sphinganine when the appropriate precursors are available.[14]

C17_Sphinganine_Biosynthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) (SPTLC1/2/3 + ssSPTa/b) Serine->SPT C15CoA Pentadecanoyl-CoA (C15:0) C15CoA->SPT Keto_C17 3-Keto-C17-sphinganine SPT->Keto_C17 PLP, -CO2, -CoA Keto_reductase 3-Ketosphinganine Reductase Keto_C17->Keto_reductase C17_Sphinganine C17 Sphinganine Keto_reductase->C17_Sphinganine NADPH -> NADP+

Caption: De novo biosynthesis of C17 sphinganine in the endoplasmic reticulum.

Metabolism of C17 Sphinganine: Following a Familiar Path

Once synthesized, C17 sphinganine enters the central sphingolipid metabolic pathway and can be converted into more complex and bioactive molecules. The enzymes that process the canonical C18 sphingolipids are also responsible for the metabolism of their C17 counterparts.[12][16]

  • Acylation to C17 Dihydroceramide: C17 sphinganine is acylated by ceramide synthases (CerS) to form C17 dihydroceramide. There are six CerS isoforms in mammals (CerS1-6), each with a preference for fatty acyl-CoAs of specific chain lengths.[4] This step introduces further diversity into the C17 sphingolipidome.

  • Desaturation to C17 Ceramide: Dihydroceramide desaturase (DES) introduces a double bond into the sphingoid base backbone, converting C17 dihydroceramide to C17 ceramide.

  • Phosphorylation to C17 Sphinganine-1-Phosphate: Sphingosine kinases (SphK1 and SphK2) can phosphorylate C17 sphinganine to produce C17 sphinganine-1-phosphate (C17Sa1P).[17] This is a critical step, as sphinganine-1-phosphate is a potent signaling molecule and can also be irreversibly cleaved by sphingosine-1-phosphate lyase.[5]

  • Dephosphorylation and Interconversion: The phosphorylation of sphingoid bases is a reversible process, with sphingosine-1-phosphate phosphatases catalyzing the reverse reaction.[17]

  • Catabolism: C17 sphinganine-1-phosphate can be irreversibly degraded by sphingosine-1-phosphate lyase into a C15 fatty aldehyde and ethanolamine phosphate, thereby exiting the sphingolipid metabolic network.[17]

C17_Sphinganine_Metabolism C17_Sphinganine C17 Sphinganine CerS Ceramide Synthase (CerS1-6) C17_Sphinganine->CerS + Fatty Acyl-CoA SphK Sphingosine Kinase (SphK1/2) C17_Sphinganine->SphK C17_DHCer C17 Dihydroceramide CerS->C17_DHCer DES Dihydroceramide Desaturase (DES) C17_Cer C17 Ceramide DES->C17_Cer C17_Sa1P C17 Sphinganine-1-Phosphate SphK->C17_Sa1P S1PP S1P Phosphatase S1PP->C17_Sphinganine S1PL S1P Lyase Degradation C15 Fatty Aldehyde + Ethanolamine-P S1PL->Degradation Ceramidase Ceramidase C17_So C17 Sphingosine Ceramidase->C17_So C17_DHCer->DES C17_Cer->Ceramidase C17_Sa1P->S1PP C17_Sa1P->S1PL

Caption: Major metabolic pathways of C17 sphinganine.

Biological Roles and Pathophysiological Significance

The roles of C17 sphinganine and its derivatives are context-dependent, ranging from essential physiological functions to potent toxicity.

Physiological Roles: The Case of C. elegans

In the nematode Caenorhabditis elegans, the sphingolipidome is unique in that it is predominantly built upon a C17 iso-branched sphingoid base.[8] This highlights that odd-chain sphingolipids are not universally minor components. Studies have shown that these C17 iso-branched sphingolipids are essential for the intestinal function of C. elegans.[18] This underscores the importance of structural diversity in sphingoid bases for specific biological functions in different organisms.

Pathological Implications: Mycotoxicity and Disease Biomarkers
  • Sphinganine-Analogue Mycotoxins (SAMs): Certain species of marine fungi, including Fusarium and Aspergillus, produce a C17-sphinganine analogue mycotoxin (C17-SAMT).[9] These mycotoxins have been identified as contaminants in shellfish and are responsible for atypical toxicity characterized by flaccid paralysis and rapid death in animal models.[9][10] The primary mechanism of toxicity for SAMs is the inhibition of ceramide synthase.[19] This blockage leads to the accumulation of sphinganine and sphinganine-1-phosphate, which can have cytotoxic effects and disrupt cellular signaling.[20]

  • Biomarkers of Disease: Alterations in sphingolipid metabolism are increasingly recognized as hallmarks of various diseases, including metabolic disorders, cancer, and infectious diseases.[1][21] The elevation of D-erythro-sphingosine C17 has been observed in the serum of cattle infected with Bovine Parainfluenza Virus Type 3, suggesting a role for odd-chain sphingolipids in the host response to viral infection.[22] Due to their typically low endogenous levels in humans, changes in C17 sphingolipid concentrations could serve as sensitive biomarkers for specific pathological conditions or exposures.

Analytical Methodologies: Quantification of C17 Sphinganine

The accurate quantification of C17 sphinganine and its metabolites is crucial for both research and diagnostic applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[23] C17 sphinganine's rarity in mammalian systems makes it an ideal internal standard for the quantification of more common sphingoid bases like sphingosine and sphinganine.[7][12]

Experimental Protocol: LC-MS/MS Quantification of C17 Sphinganine

This protocol provides a general framework for the extraction and analysis of C17 sphinganine from biological samples.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL aliquot of the sample (e.g., serum, cell lysate), add a known amount of an appropriate internal standard. For C17 sphinganine analysis, a stable isotope-labeled C17 sphinganine (e.g., ¹³C₂-C17 sphinganine) would be ideal if available. If quantifying other sphingolipids, C17 sphinganine itself is used as the internal standard.

  • Add 300 µL of methanol to precipitate proteins and solubilize lipids.[22]

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture for 10 minutes in a bath sonicator.[22]

  • Incubate at -20°C for 1 hour to enhance protein precipitation.[22]

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the lipid extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)[22]
Mobile Phase A Water with 0.1% formic acid[22]
Mobile Phase B Acetonitrile with 0.1% formic acid[22]
Flow Rate 0.4 mL/min[22]
Injection Volume 2-10 µL
Column Temperature 40°C[22]
MS System Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage +2000 to +3000 V[22]
Source Temperature 150°C[22]
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions for C17 Sphingolipids:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C17 Sphinganine288.3270.3
C17 Sphingosine286.3268.3
C17 Sa1P368.3270.3
C17 S1P366.3250.3[24]

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these transitions on the specific instrument being used.

3. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard using the instrument's software.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve using known concentrations of the analyte spiked into a similar matrix.

  • Determine the concentration of the analyte in the unknown samples by interpolating from the standard curve.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Start Biological Sample (e.g., Serum, Cells) Spike Spike with Internal Standard Start->Spike Extract Protein Precipitation & Lipid Extraction (Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject onto UPLC/HPLC Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Curve Generate Standard Curve Ratio->Curve Quantify Quantify Concentration Curve->Quantify

Caption: A generalized workflow for the quantification of C17 sphinganine.

Conclusion and Future Perspectives

C17 sphinganine, once considered primarily a useful tool for lipidomics, is now understood to be a molecule of significant biological relevance. Its biosynthesis is a direct reflection of the substrate flexibility of the core enzymes of sphingolipid metabolism. In specific biological contexts, such as in C. elegans, it is an essential structural component. In others, its analogues are potent toxins that disrupt the delicate balance of sphingolipid metabolism.

For researchers and drug development professionals, understanding the pathways of C17 sphinganine biosynthesis and metabolism offers several opportunities. Firstly, monitoring the levels of C17 sphingolipids could provide novel biomarkers for diseases associated with altered fatty acid metabolism or exposure to certain mycotoxins. Secondly, the enzymes involved in odd-chain sphingolipid synthesis and metabolism represent potential therapeutic targets. For example, modulating SPT activity or specificity could be a strategy to alter the cellular sphingolipid profile in disease states.

As analytical techniques continue to improve in sensitivity and resolution, the full spectrum and functional significance of odd-chain sphingolipids, including those derived from C17 sphinganine, will be further elucidated, undoubtedly revealing new layers of complexity and regulation in the fascinating world of sphingolipid biology.

References

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Sources

An In-depth Technical Guide to C17 Sphinganine as a Bioactive Sphingolipid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sphingolipids, once viewed as mere structural components of cellular membranes, are now recognized as a critical class of bioactive molecules that govern fundamental cellular processes.[1][2][3] Within this diverse family, the long-chain base sphinganine serves as a key precursor for the synthesis of all complex sphingolipids.[4] While endogenous sphingolipids predominantly feature even-chain backbones (e.g., C18), the odd-chain sphinganine, C17 sphinganine (d17:0), has emerged as a molecule of significant interest. Initially relegated to its use as a synthetic internal standard for mass spectrometry, a growing body of evidence now points to its own intrinsic bioactivity and its potential as a modulator of critical cell signaling pathways. This guide provides a comprehensive technical overview of C17 sphinganine, detailing its metabolism, established bioactive roles, and the state-of-the-art methodologies required for its accurate quantification and functional characterization.

Introduction: The Significance of Odd-Chain Sphingolipids

The sphingolipid family is characterized by a sphingoid base backbone, an aliphatic amino alcohol, which is N-acylated to form ceramide—the central hub of sphingolipid metabolism.[1][5] From ceramide, a vast array of complex sphingolipids are generated, including sphingomyelin and glycosphingolipids, which are essential for maintaining the integrity of cell membranes and mediating cell recognition and signaling.[3]

The de novo synthesis of sphingolipids begins with the condensation of L-serine and an acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[6][7] Typically, the preferred substrate for SPT is the 16-carbon palmitoyl-CoA, leading to the formation of an 18-carbon (C18) sphinganine backbone. However, SPT exhibits a degree of substrate promiscuity and can utilize other fatty acyl-CoAs.[8] The utilization of the 15-carbon pentadecanoyl-CoA results in the synthesis of C17 sphinganine.[9] While less abundant than its even-chain counterparts, the presence and modulation of odd-chain sphingolipids like C17 sphinganine can have profound biological consequences.

This guide will explore the dual identity of C17 sphinganine: its established role as an indispensable analytical tool and its emerging status as a bioactive effector molecule in its own right.

Biosynthesis and Metabolism of C17 Sphinganine

The synthesis of C17 sphinganine is a direct branch of the canonical de novo sphingolipid pathway, distinguished only by the initial substrate utilized by SPT. A constant supply of sphingolipids is crucial for cellular viability, and disruption of this pathway is linked to numerous diseases.[10][11]

The De Novo Pathway:

  • Condensation: The process is initiated in the endoplasmic reticulum (ER) where serine palmitoyltransferase (SPT) catalyzes the condensation of L-serine with a fatty acyl-CoA.[6][12] For C17 sphinganine, this is pentadecanoyl-CoA (C15:0-CoA). This reaction is the rate-limiting step for all sphingolipid synthesis.[11]

  • Reduction: The product, 3-ketosphinganine (in this case, 3-keto-C17-sphinganine), is rapidly reduced by the enzyme 3-ketodihydrosphingosine reductase (KDSR) to form C17 sphinganine (dihydrosphingosine).

  • Acylation: C17 sphinganine is then acylated by one of six ceramide synthase (CerS) enzymes to form C17-dihydroceramide.

  • Desaturation: A desaturase enzyme (DEGS1) introduces a double bond into the dihydroceramide backbone, converting it to C17-ceramide.

  • Complex Sphingolipid Formation: From here, C17-ceramide can be further metabolized to form C17-sphingomyelin, C17-glucosylceramide, and other complex sphingolipids.

Accumulation of precursor molecules like sphinganine can be toxic to cells, highlighting the importance of tight regulation within this pathway.[10][13]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine KDS17 3-Keto-C17-sphinganine Serine->KDS17 C15CoA Pentadecanoyl-CoA (C15:0-CoA) C15CoA->KDS17 SPT C17Sa C17 Sphinganine (d17:0) KDS17->C17Sa KDSR C17dhCer C17-Dihydroceramide C17Sa->C17dhCer CerS C17SaP C17-Sphinganine-1-P C17Sa->C17SaP SPHK1/2 C17Cer C17-Ceramide C17dhCer->C17Cer DEGS1 C17SM C17-Sphingomyelin C17Cer->C17SM SMS C17GlcCer C17-Glucosylceramide C17Cer->C17GlcCer GCS caption Fig 1. De Novo Biosynthesis of C17 Sphinganine.

Fig 1. De Novo Biosynthesis of C17 Sphinganine.

Bioactive Roles and Mechanisms of Action

While often considered merely a precursor, free sphinganine is a bioactive molecule implicated in critical cellular decisions, including apoptosis and autophagy.[2][14] The accumulation of sphinganine, which can be induced by inhibitors of ceramide synthase like the mycotoxin Fumonisin B1, is linked to cytotoxicity.[13][15]

3.1. Induction of Autophagy

Recent studies have demonstrated that precursors in the de novo sphingolipid pathway, including sphinganine, can induce autophagy, a cellular recycling process that is critical for homeostasis but can also lead to cell death.[16][17] The accumulation of sphinganine and its phosphorylated form, sphinganine-1-phosphate (Sa1P), appears to be a key trigger for this process.[16] While the precise mechanisms are still under investigation, evidence suggests that sphinganine accumulation can modulate key regulators of autophagy.

Mechanism Insight: Sphingolipids like ceramide and sphingosine are known to influence the mTORC1 signaling pathway, a master regulator of autophagy.[14] Ceramide can suppress Akt activation, which in turn relieves the inhibitory effect of mTORC1 on the autophagic machinery.[14] It is plausible that C17 sphinganine, upon its conversion to C17-dihydroceramide and C17-ceramide, could engage similar pathways to promote an autophagic response.

C17Sa C17 Sphinganine (Accumulation) dhCer Dihydroceramides C17Sa->dhCer CerS Akt Akt dhCer->Akt Suppresses mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy Induction mTORC1->Autophagy Inhibits caption Fig 2. Proposed role of C17 Sphinganine in Autophagy. Sample 1. Sample (Cells/Tissue) IS_Spike 2. Spike Internal Std. (e.g., C17-Sphinganine) Sample->IS_Spike Extraction 3. Lipid Extraction (Bligh & Dyer) IS_Spike->Extraction Drydown 4. Dry & Reconstitute Extraction->Drydown LCMS 5. LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Data 6. Data Analysis (Quantification) LCMS->Data caption Fig 3. Analytical Workflow for Sphinganine Quantification.

Sources

A Technical Guide to the Toxicological Profile of C17 Sphinganine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of C17 sphinganine analogues, a class of atypical sphingolipids implicated in cellular dysfunction. Historically, these molecules have been identified as biomarkers of exposure to certain mycotoxins, such as fumonisins, which are known inhibitors of ceramide synthase.[1][2][3][4] This guide delves into the core mechanisms of C17 sphinganine analogue toxicity, focusing on the disruption of sphingolipid metabolism. We will explore the downstream cellular consequences, including the induction of apoptosis, and provide detailed, field-proven protocols for the robust analytical detection and toxicological assessment of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and metabolic diseases.

Introduction: The Significance of Atypical Sphingolipids

Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and programmed cell death.[5] The backbone of these lipids is typically an 18-carbon amino alcohol, such as sphingosine or sphinganine. However, the existence and biological relevance of atypical sphingolipids with varying carbon chain lengths, such as C17 sphinganine analogues, are increasingly recognized.

C17 sphinganine (d17:0) and its phosphorylated counterpart, C17 sphinganine-1-phosphate, are non-naturally occurring in large quantities but can accumulate under conditions of metabolic stress or exposure to specific toxins.[6][7] Their primary toxicological significance stems from their structural mimicry of endogenous C18 sphingoid bases, which allows them to interfere with critical enzymatic pathways.[8][9] The accumulation of these analogues is a key indicator of exposure to fumonisins, mycotoxins that competitively inhibit ceramide synthase.[1][2][4][8][10]

Core Mechanism of Toxicity: Ceramide Synthase Inhibition

The central mechanism underpinning the toxicity of C17 sphinganine analogues is the disruption of de novo sphingolipid synthesis via the inhibition of ceramide synthases (CerS).[1][2][4][8]

Expert Insight: CerS are a family of enzymes responsible for the N-acylation of sphingoid bases to form dihydroceramide, a precursor to ceramide and more complex sphingolipids.[11] By competitively inhibiting this crucial step, toxins like fumonisin B1 lead to the accumulation of upstream substrates, including sphinganine and its atypical C17 analogues.[1][2][4][12] This enzymatic blockade creates a "perfect storm" of perturbed sphingolipid metabolism, leading to both the depletion of essential complex sphingolipids and the buildup of cytotoxic precursors.[1][4][10]

cluster_inhibition Toxicological Insult cluster_accumulation Accumulation & Toxicity Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (Sa) Sphinganine (Sa) 3-Ketosphinganine->Sphinganine (Sa) 3-KSR Dihydroceramide Dihydroceramide Sphinganine (Sa)->Dihydroceramide CerS Sphinganine-1-Phosphate (Sa1P) Sphinganine-1-Phosphate (Sa1P) Sphinganine (Sa)->Sphinganine-1-Phosphate (Sa1P) SphK Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Fumonisin B1 Fumonisin B1 CerS CerS Fumonisin B1->CerS Inhibits C17 Sphinganine Analogues C17 Sphinganine Analogues C17 Sphinganine Analogues->CerS Substrate (leading to atypical ceramides or inhibition)

Caption: Mechanism of CerS inhibition and substrate accumulation.

Cellular Consequences and Toxicological Endpoints

The accumulation of C17 sphinganine and its phosphorylated metabolite, sphinganine-1-phosphate (S1P), triggers a cascade of detrimental cellular events, culminating in apoptosis.

The Sphingolipid Rheostat and Apoptosis

The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate. While the inhibition of CerS decreases ceramide production, the concurrent and significant accumulation of sphinganine and its subsequent phosphorylation to S1P disrupts this delicate balance. High levels of sphinganine itself can be cytotoxic, and its conversion to S1P can lead to complex and often cell-type-specific signaling outcomes.[13] Ultimately, the profound disruption of sphingolipid homeostasis is a potent trigger for the intrinsic apoptotic pathway.[5][14]

Caption: Intrinsic apoptotic pathway induced by C17 sphinganine analogues.

Quantitative Assessment of Cytotoxicity

The cytotoxic effects of C17 sphinganine analogues can be quantified using various in vitro assays. A study on a C17-sphinganine analogue mycotoxin (C17-SAMT) identified in mussels provides critical in vivo toxicological data.[15][16]

Parameter Value Route of Administration Species Reference
LD50750 µg/kgIntraperitonealMouse[15][16]
LD50150 µg/kgIntracerebroventricularMouse[15][16]
LD50900 µg/kgOralMouse[15][16]
Table 1: In Vivo Toxicity of a C17-Sphinganine Analogue Mycotoxin

Analytical Methodologies: LC-MS/MS for Quantification

The gold standard for the sensitive and specific quantification of C17 sphinganine analogues in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18] The use of stable isotope-labeled internal standards, such as C17-sphinganine, is crucial for accurate quantification.[7][19]

Expert Insight: A robust LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters. Hydrophilic Interaction Liquid Chromatography (HILIC) can be advantageous for separating these polar analytes and achieving co-elution with their respective internal standards.[17]

Caption: General workflow for LC-MS/MS analysis of C17 sphinganine analogues.

Key Experimental Protocols

The following protocols are foundational for assessing the toxicological profile of C17 sphinganine analogues.

Protocol: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the C17 sphinganine analogue for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[21] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells.[21]

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the C17 sphinganine analogue for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold 1X PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]

Conclusion

The toxicological profile of C17 sphinganine analogues is intrinsically linked to their ability to disrupt fundamental sphingolipid metabolism through the inhibition of ceramide synthases. This disruption leads to the accumulation of cytotoxic precursors, a shift in the sphingolipid rheostat, and the induction of apoptosis. The analytical and cell-based methodologies outlined in this guide provide a robust framework for researchers to investigate the toxicological impact of these and other atypical sphingolipids. A thorough understanding of these mechanisms is paramount for assessing the risks associated with mycotoxin exposure and for the development of novel therapeutics targeting the sphingolipid pathway in various diseases.

References

  • Bovine Parainfluenza Virus Type 3 Infection Reprograms the Bovine Serum Lipidome Associated with Phosphatidylinositol Depletion and Sphingolipid Axis Activ
  • Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. PubMed.
  • Structure D
  • Toxic C17-Sphinganine Analogue Mycotoxin, Contaminating Tunisian Mussels, Causes Flaccid Paralysis in Rodents. PMC - NIH.
  • Toxic C17-Sphinganine Analogue Mycotoxin, Contaminating Tunisian Mussels, Causes Flaccid Paralysis in Rodents.
  • Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosph
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH.
  • Ceramide Synthase Inhibition by Fumonisins: A Perfect Storm of Perturbed Sphingolipid Metabolism, Signaling, and Disease. PubMed.
  • Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine: A NOVEL CATEGORY OF BIOACTIVE 1-DEOXYSPHINGOID BASES AND 1-DEOXYDIHYDROCERAMIDES BIOSYNTHESIZED BY MAMMALIAN CELL LINES AND ANIMALS. NIH.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0). Thermo Fisher Scientific.
  • Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ. PubMed.
  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS.
  • Ceramide synthase inhibition by fumonisins: A perfect storm of perturbed sphingolipid metabolism, signaling, and disease.
  • Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls. MDPI.
  • Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. PMC - NIH.
  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC - NIH.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants.
  • Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease. NIH.
  • Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics. GlpBio - YouTube.
  • Sphingolipids and mitochondrial apoptosis. PMC - NIH.
  • 2D chemical structures of fumonisin B 1 , sphingosine and sphinganine.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. PubMed.

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Methodological & Application

Application Notes and Protocols for the Synthesis of C17 iso-branched Sphinganine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the chemical synthesis of C17 iso-branched sphinganine, a crucial lipid molecule for research into the biology of sphingolipids, particularly in organisms like Caenorhabditis elegans where such branched-chain sphingoid bases are endogenous.[1] This guide is designed to provide not just a set of instructions, but a detailed rationale for the synthetic strategy and experimental procedures, ensuring scientific integrity and reproducibility.

Introduction: The Significance of iso-Branched Sphinganine

Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes.[2][3] Beyond their structural role, sphingolipids and their metabolites are key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and cell-cell recognition.[3] The long-chain base (LCB) is the defining structural feature of sphingolipids. While the most common LCBs in mammals are straight-chain C18 compounds like sphinganine and sphingosine, many organisms synthesize LCBs with variations in chain length, branching, and hydroxylation.[2]

C17 iso-branched sphinganine is a naturally occurring sphingoid base found in nematodes such as C. elegans. Its unique branched structure imparts distinct biophysical properties to membranes and influences the metabolic pathways of sphingolipids. Access to pure, synthetically derived C17 iso-branched sphinganine is essential for its use as an analytical standard in lipidomics, for elucidating its precise biological functions, and for developing potential therapeutic agents that target sphingolipid metabolism. This application note details a robust synthetic route to obtain this valuable research tool.

Synthetic Strategy Overview

The synthesis of C17 iso-branched sphinganine is a multi-step process that requires careful control of stereochemistry. The strategy outlined here is adapted from established methods for the synthesis of sphingoid bases and involves the key steps illustrated in the workflow diagram below. The synthesis begins with the preparation of a Weinreb amide from a suitable iso-branched carboxylic acid. This is followed by a Grignard reaction to form a ketone, which then undergoes a stereoselective reduction to establish the correct stereochemistry of the hydroxyl group. Subsequent steps involve the introduction of the amino group and final deprotection to yield the target molecule.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis Iso-branched Carboxylic Acid Iso-branched Carboxylic Acid Weinreb Amide Formation Weinreb Amide Formation Iso-branched Carboxylic Acid->Weinreb Amide Formation N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl->Weinreb Amide Formation Iso-branched Alkyl Halide Iso-branched Alkyl Halide Grignard Reaction Grignard Reaction Iso-branched Alkyl Halide->Grignard Reaction Serine derivative Serine derivative Protecting Group Manipulations Protecting Group Manipulations Serine derivative->Protecting Group Manipulations Alternative Route Weinreb Amide Formation->Grignard Reaction Ketone Intermediate Ketone Intermediate Grignard Reaction->Ketone Intermediate Stereoselective Reduction Stereoselective Reduction Ketone Intermediate->Stereoselective Reduction Amino Alcohol Intermediate Amino Alcohol Intermediate Stereoselective Reduction->Amino Alcohol Intermediate Amino Alcohol Intermediate->Protecting Group Manipulations Final Deprotection Final Deprotection Protecting Group Manipulations->Final Deprotection C17 iso-branched Sphinganine C17 iso-branched Sphinganine Final Deprotection->C17 iso-branched Sphinganine Purification Purification C17 iso-branched Sphinganine->Purification Characterization Characterization Purification->Characterization

Caption: Overall workflow for the synthesis of C17 iso-branched sphinganine.

Detailed Experimental Protocols

PART 1: Synthesis of the Weinreb Amide Precursor

The synthesis begins with the preparation of an N-methoxy-N-methylamide (Weinreb amide) from an appropriate iso-branched carboxylic acid. For C17 iso-branched sphinganine, a suitable starting material is 14-methylpentadecanoic acid.

Protocol 1: Synthesis of N-methoxy-N-methyl-14-methylpentadecanamide

  • Materials:

    • 14-methylpentadecanoic acid

    • N,O-Dimethylhydroxylamine hydrochloride

    • Oxalyl chloride or Thionyl chloride

    • Pyridine or Triethylamine

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of 14-methylpentadecanoic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases. The progress of the acid chloride formation can be monitored by thin-layer chromatography (TLC).

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in a mixture of DCM and pyridine (3.0 eq) at 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Weinreb amide.

PART 2: Grignard Reaction and Ketone Formation

The Weinreb amide is then reacted with a Grignard reagent to form the ketone intermediate. To obtain the C17 backbone, a Grignard reagent with the appropriate number of carbon atoms is required.

Protocol 2: Synthesis of the α-Amino Ketone Precursor

  • Materials:

    • N-methoxy-N-methyl-14-methylpentadecanamide

    • Appropriate alkyl magnesium bromide (e.g., ethyl magnesium bromide for a C17 backbone from a C15 acid derivative)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

    • Add the Grignard reagent (1.2 eq) dropwise to the solution.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting ketone is often used in the next step without further purification. If necessary, it can be purified by flash chromatography.

PART 3: Stereoselective Reduction and Amine Installation

This is a critical step to establish the correct stereochemistry at the C3 hydroxyl group. A chelation-controlled reduction is often employed.

Protocol 3: Stereoselective Reduction of the Ketone

  • Materials:

    • Ketone intermediate from Protocol 2

    • Sodium borohydride (NaBH4)

    • Zinc chloride (ZnCl2) or Cerium(III) chloride heptahydrate (CeCl3·7H2O)

    • Anhydrous Methanol or Ethanol

  • Procedure:

    • Dissolve the ketone (1.0 eq) in anhydrous methanol at -78 °C under an inert atmosphere.

    • Add zinc chloride (1.1 eq) to the solution and stir for 15 minutes.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at -78 °C. The use of a chelating agent like ZnCl2 or CeCl3 directs the hydride attack to achieve the desired syn-diol stereochemistry.[4][5]

    • Stir the reaction at -78 °C for 3-4 hours.

    • Quench the reaction by adding a few drops of acetic acid, followed by water.

    • Allow the mixture to warm to room temperature and then extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting amino alcohol by flash column chromatography.

PART 4: Protecting Group Manipulations and Final Deprotection

To facilitate purification and subsequent reactions, the amino group is often protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Protocol 4: Boc Protection and Final Deprotection

  • Materials:

    • Amino alcohol from Protocol 3

    • Di-tert-butyl dicarbonate (Boc2O)

    • Triethylamine or Sodium bicarbonate

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Boc Protection:

    • Dissolve the amino alcohol (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) followed by Boc2O (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The Boc-protected intermediate can be purified by flash chromatography if necessary.

  • Final Deprotection:

    • Dissolve the Boc-protected sphinganine in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • The final product, C17 iso-branched sphinganine, can be purified by recrystallization or flash chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like ammonium hydroxide to prevent tailing.

Safety Precautions

  • Trimethylaluminum and Grignard Reagents: These reagents are pyrophoric and will ignite spontaneously on contact with air and react violently with water.[6] All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.

  • Oxalyl Chloride and Thionyl Chloride: These are corrosive and toxic reagents. Handle them in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are crucial for the success of many of these reactions. Ensure solvents are properly dried before use.

  • Hydrogenation: If a catalytic hydrogenation step is used for deprotection of benzyl groups (an alternative protecting group strategy), appropriate safety measures for handling hydrogen gas and the pyrophoric catalyst (e.g., Pd/C) must be strictly followed.

Characterization of C17 iso-branched Sphinganine

A thorough characterization of the final product is essential to confirm its identity and purity.

  • Mass Spectrometry (MS):

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-tandem MS (LC-MS/MS) is the method of choice for analyzing sphingolipids.[1][7][8]

    • Expected Results: In positive ion mode electrospray ionization (ESI), C17 iso-branched sphinganine (C17H37NO2, MW: 287.48) will show a prominent protonated molecular ion [M+H]+ at m/z 288.5. Fragmentation analysis (MS/MS) will show characteristic losses of water and other fragments that can confirm the structure. The retention time in a reversed-phase LC system will be distinct from its straight-chain C17 counterpart.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: 1H and 13C NMR spectroscopy are used to confirm the overall structure and stereochemistry.

    • Expected 1H NMR Signals (in CDCl3 or MeOD):

      • A doublet for the terminal isopropyl methyl groups.

      • A complex multiplet for the long alkyl chain.

      • Characteristic multiplets for the protons on the carbon atoms bearing the hydroxyl and amino groups (C1, C2, and C3).

    • Expected 13C NMR Signals:

      • Distinct signals for the two carbons of the isopropyl group.

      • A series of signals for the methylene carbons of the alkyl chain.

      • Signals for the three carbons of the sphingoid base backbone (C1, C2, C3) in the characteristic region for carbons attached to heteroatoms.

Technique Expected Key Observations
LC-MS/MS (ESI+) [M+H]+ at m/z 288.5; characteristic fragmentation pattern.
1H NMR Doublet for iso-propyl group; multiplets for CH-OH and CH-NH2.
13C NMR Unique signals for iso-propyl carbons; signals for C1, C2, C3 in the 50-80 ppm range.

Table 1: Summary of expected analytical data for C17 iso-branched sphinganine.

Troubleshooting and Key Considerations

  • Low Yields in Grignard Reaction: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the Grignard reagent is also critical.

  • Poor Stereoselectivity in Reduction: The temperature of the reduction reaction is crucial. Maintain the temperature at -78 °C. The choice and purity of the chelating agent (ZnCl2 or CeCl3) can also significantly impact the diastereoselectivity.

  • Purification Challenges: Sphingoid bases can be challenging to purify due to their amphiphilic nature. Using a solvent system with a small amount of base (e.g., 1% ammonium hydroxide in methanol/DCM) for flash chromatography can improve peak shape and separation.

Conclusion

The synthesis of C17 iso-branched sphinganine, while a multi-step process, is achievable with careful attention to experimental detail, particularly in controlling stereochemistry and handling sensitive reagents. The protocols provided in this application note, grounded in established synthetic methodologies, offer a reliable pathway for researchers to obtain this important molecule for their studies in sphingolipid biology and drug discovery. The availability of pure, well-characterized C17 iso-branched sphinganine will undoubtedly facilitate a deeper understanding of the diverse roles of these fascinating lipids.

References

  • Zitomer, N. C., et al. (2013). Structure and conserved function of iso-branched sphingoid bases from the nematode Caenorhabditis elegans. Journal of Biological Chemistry, 288(13), 8875-8886. [Link]

  • Pruett, S. T., et al. (2008). Sphingolipidomics: methods for the comprehensive analysis of sphingolipids. Journal of lipid research, 49(8), 1621–1639. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]

  • Columbia University Environmental Health & Safety. (2009). The Safe Use of Pyrophoric Reagents. [Link]

  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • Firouzi, R., & Afshar, S. (2014). Zn (BH 4) 2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. South African Journal of Chemistry, 67, 129-133. [Link]

  • Bartoli, G., Bosco, M., Dalpozzo, R., & Sambri, L. (2002). Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols. Tetrahedron Letters, 43(35), 6273-6275. [Link]

  • Bielawska, A., et al. (2005). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in enzymology, 400, 489-501. [Link]

  • Lieser, B., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of lipid research, 44(11), 2209-2216. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of C17-Sphinganine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, high-throughput, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of C17-Sphinganine (heptadecasphinganine) in human plasma. Sphinganine is a key intermediate in the de novo synthesis of all sphingolipids, a class of lipids integral to cell structure and signaling.[1][2] C17-Sphinganine, a non-endogenous odd-chain sphinganine, is widely utilized as an internal standard for the quantification of endogenous C18-sphinganine and other related sphingolipids due to its similar chemical properties and chromatographic behavior.[3][4] The ability to accurately quantify this molecule is crucial for pharmacokinetic studies and for ensuring its proper use in sphingolipidomic research. This protocol details a complete workflow, including an efficient protein precipitation and liquid-liquid extraction for sample preparation, optimized chromatographic separation, and specific mass spectrometric detection using Multiple Reaction Monitoring (MRM). The method is designed to be validated according to international guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.

Introduction: The Significance of Sphinganine Measurement

Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in fundamental cellular processes such as proliferation, apoptosis, and differentiation.[5] The sphingolipid metabolic pathway is a complex network where the balance between key metabolites like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) dictates cellular fate. Sphinganine (d18:0) is the foundational long-chain base, formed by the condensation of serine and palmitoyl-CoA, from which all other sphingolipids are derived.[6]

Alterations in sphingolipid metabolism have been implicated in a host of diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making them promising targets for biomarker discovery and therapeutic intervention.[1][5]

Why C17-Sphinganine? The quantification of endogenous sphingolipids requires a robust internal standard to correct for variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects). C17-Sphinganine is the ideal internal standard for its C18 counterpart because:

  • It is not naturally present in mammals: This prevents interference from endogenous sources.

  • It shares physicochemical properties: It behaves almost identically to endogenous sphinganine during extraction and chromatography, ensuring accurate normalization.[4]

  • It is mass-distinguishable: Its unique mass allows for specific detection by the mass spectrometer.

Therefore, a precise and validated method to quantify C17-Sphinganine is paramount, both for its use as an internal standard and for its own analysis in studies where it may be administered exogenously. LC-MS/MS is the gold standard for this application, offering unparalleled sensitivity and specificity.[7]

Principle of the Method

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The workflow is based on the following principles:

  • Sample Preparation: Plasma proteins are first precipitated using a cold organic solvent. C17-Sphinganine is then extracted from the plasma matrix using a liquid-liquid extraction (LLE) protocol. This step removes interfering substances and enriches the analyte. To further enhance specificity, an optional alkaline hydrolysis step can be included to degrade interfering glycerophospholipids.[6]

  • Chromatographic Separation: The extracted analyte is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column separates C17-Sphinganine from other sample components based on its hydrophobicity. A gradient elution with polar organic solvents ensures a sharp peak shape and a short analysis time.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for exceptional specificity.

    • Q1 (First Quadrupole): Isolates the protonated parent ion ([M+H]⁺) of C17-Sphinganine.

    • Q2 (Collision Cell): Fragments the selected parent ion using an inert gas.

    • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion.

  • Quantification: The peak area of the C17-Sphinganine MRM transition is measured. Quantification is achieved by constructing a calibration curve using known concentrations of a C17-Sphinganine standard and normalizing against a suitable internal standard (e.g., a stable isotope-labeled C17-Sphinganine-d7). The concentration in unknown samples is then determined by comparing its normalized peak area to the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (e.g., C17-Sphinganine-d7) Sample->Add_IS Precip Protein Precipitation (Cold Methanol) Add_IS->Precip Hydrolysis Optional: Alkaline Hydrolysis (KOH) Precip->Hydrolysis Optional Extract Liquid-Liquid Extraction (CH2Cl2 / Methanol) Precip->Extract Hydrolysis->Extract Dry Evaporate to Dryness Extract->Dry Recon Reconstitute Dry->Recon LC LC Separation (C18 Reversed-Phase) Recon->LC MS MS/MS Detection (Positive ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Result Final Concentration Quantify->Result

Caption: High-level workflow for C17-Sphinganine quantification.

Materials and Methods

Reagents and Standards
  • C17-Sphinganine (d17:0) standard (Avanti Polar Lipids, LM2001 or equivalent).

  • Internal Standard (IS): C17-Sphinganine-d7 or other suitable stable isotope-labeled analog.

  • Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), and Water (H₂O): All LC-MS grade or higher.

  • Formic Acid (FA) and Ammonium Formate: LC-MS grade.

  • Dichloromethane (CH₂Cl₂): HPLC grade.

  • Potassium Hydroxide (KOH): ACS grade.

  • Human Plasma (charcoal-stripped or from a certified vendor) for calibration standards and quality controls.

Equipment
  • HPLC or UPLC system (e.g., Thermo Ultimate 3000, Waters ACQUITY).

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP, Thermo Q Exactive, Waters Xevo TQ).

  • Analytical Column: Accucore™ C18 column (2.1 x 150 mm, 2.6 µm) or equivalent.[8]

  • Microcentrifuge, vortex mixer, and nitrogen evaporator.

  • Borosilicate glass tubes (13 x 100 mm) with Teflon-lined caps are recommended to prevent analyte adsorption.[7]

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve C17-Sphinganine and the internal standard in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Serially dilute the stock solutions in methanol to create a series of working standard solutions for spiking the calibration curve. Prepare a separate working solution for the internal standard (e.g., at 1 µg/mL).

  • Calibration Curve: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma). A typical range might be 0.5 to 500 ng/mL.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same surrogate matrix.

Sample Preparation Protocol

This protocol is adapted from established methods for sphingolipid extraction.[7][9][10]

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a 13 x 100 mm glass tube.

  • Add 10 µL of the internal standard working solution to all tubes (except blank matrix) and vortex briefly.

  • Add 1.0 mL of cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Add 0.5 mL of dichloromethane. Vortex for 30 seconds.

  • Incubate the mixture at 48°C overnight in a heating block. This step improves extraction efficiency.

  • (Optional Hydrolysis Step) Cool tubes to room temperature. Add 75 µL of 1M KOH in methanol. Incubate for 2 hours at 37°C to hydrolyze interfering glycerophospholipids. Neutralize with ~3 µL of glacial acetic acid.[6]

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A). Vortex for 15 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrument Parameters

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column Accucore™ C18 (2.1 x 150 mm, 2.6 µm) Provides excellent separation for lipids with good peak shape and resolution.[8]
Mobile Phase A 50/50 ACN/H₂O (v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid Ammonium formate and formic acid improve ionization efficiency and peak shape in positive mode ESI.[8][11]
Mobile Phase B 88/10/2 IPA/ACN/H₂O (v/v/v) with 2 mM Ammonium Formate and 0.02% Formic Acid High organic content is necessary to elute hydrophobic lipids from the C18 column.[8]
Flow Rate 0.4 mL/min A standard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp 40°C Elevated temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µL
LC Gradient Time (min) %B
0.0 10
1.0 10
12.0 75
21.0 99
24.0 99
24.1 10

| | 28.0 | 10 |

Table 2: Mass Spectrometer Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Sphinganine contains an amine group that is readily protonated, leading to high sensitivity in positive mode.[11]
Ion Spray Voltage +5500 V Optimizes the formation of gas-phase ions.[11][12]
Source Temp 400°C Facilitates desolvation of the analyte ions.[11][12]
Curtain Gas 20 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas Nitrogen

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for quantification. |

Table 3: MRM Transitions for C17-Sphinganine

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
C17-Sphinganine 288.3 270.3 (Quantifier) 100 20
(d17:0) 252.3 (Qualifier) 100 25
IS (e.g., C17-Sa-d7) 295.3 277.3 100 20

Note: Collision energies should be optimized for the specific instrument being used. The primary fragmentation pathway for sphingoid bases involves sequential losses of water. The transition m/z 288.3 → 270.3 corresponds to [M+H - H₂O]⁺, and m/z 288.3 → 252.3 corresponds to [M+H - 2H₂O]⁺.

Method Validation

For the method to be considered trustworthy and reliable, especially in regulated environments, it must undergo formal validation. This validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[13][14][15]

Key validation parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Intra- and inter-day precision should be within ±15% CV (Coefficient of Variation), and accuracy should be within ±15% of the nominal value (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by co-eluting components from the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of C17-Sphinganine by LC-MS/MS. The detailed steps for sample preparation, chromatography, and mass spectrometry are based on established and peer-reviewed methodologies. By explaining the rationale behind experimental choices and grounding the protocol in authoritative validation standards, this guide serves as a reliable resource for researchers in academic and industrial settings. The successful implementation of this method will enable the accurate and robust analysis required for advanced sphingolipid research and drug development.

References

  • Sullards, C., Liu, Y., Chen, Y., & Merrill, A. H., Jr. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838–853. Available at: [Link]

  • Gao, F., et al. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. Available at: [Link]

  • Liebisch, G., Drobnik, W., Reil, M., et al. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 47(5), 1139-1144. Available at: [Link]

  • Sullards, M. C., & Merrill, A. H., Jr. (2001). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Science's STKE, 2001(111), pl1. Available at: [Link]

  • Wang, D., et al. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 34(11), e23479. Available at: [Link]

  • Merrill, A. H., Jr., Sullards, M. C., Allegood, J. C., et al. (2007). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry: “Inside-Out” Sphingolipidomics. Methods in Enzymology, 432, 85-127. (Referenced in ResearchGate Request PDF). Available at: [Link]

  • Kim, H. Y., et al. (2018). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 103-110. (Referenced in ResearchGate Request PDF). Available at: [Link]

  • Bui, H. H., Le, L. C., & Tarasova, I. A. (2016). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 408(12), 3233-3244. Available at: [Link]

  • LIPID MAPS. (n.d.). Sphinganine (d17:0). LIPID MAPS Structure Database (LMSD). Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Hammad, S. M., Taha, T. A., & Alwair, S. (2019). Sphingolipids as Biomarkers of Disease. Advances in Experimental Medicine and Biology, 1160, 131-146. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResearchGate. (2019). Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis. Available at: [Link]

  • Li, Y., et al. (2022). Exploring sphingolipid metabolism-related biomarkers for Parkinson's disease: a transcriptomic analysis. Frontiers in Aging Neuroscience, 14, 986638. Available at: [Link]

  • Lipotype. (n.d.). Sphinganine. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

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C17 Sphinganine: A Key Tool in Unraveling Fungal Sphingolipid Metabolism and Developing Novel Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sphingolipids in Fungal Biology

Sphingolipids are not merely structural components of cell membranes; they are pivotal players in a multitude of fundamental cellular processes in fungi. These complex lipids are integral to cell division, responses to heat stress, tolerance to acidic and alkaline environments, the formation of hyphae, and the germination of spores.[1][2] Furthermore, sphingolipids are deeply involved in signal transduction, endocytosis, apoptosis, and critically, in the pathogenesis and virulence of many fungal species.[1][2][3] The unique structural characteristics of fungal sphingolipids and the enzymes responsible for their synthesis make them highly attractive targets for the development of novel antifungal drugs.[1][3][4][5] A thorough understanding and detailed characterization of these lipids are therefore paramount for advancing fungal research and combating fungal infections.[1][2]

This guide provides an in-depth overview of the applications of C17 Sphinganine in fungal research, with a primary focus on its utility as an internal standard for the accurate quantification of fungal sphingolipids via mass spectrometry. We will delve into the rationale behind its use and provide detailed protocols for its application in lipidomics studies.

The Fungal Sphingolipid Biosynthetic Pathway: A Prime Target

The biosynthesis of sphingolipids in fungi is a well-orchestrated process, commencing with the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][4] This intermediate is subsequently reduced to dihydrosphingosine (also known as sphinganine), the foundational C18 long-chain base of most fungal sphingolipids.[1][4] From this point, the pathway branches into the synthesis of a diverse array of complex sphingolipids, including dihydroceramides, phytoceramides, and inositol-containing phosphosphingolipids like inositol phosphoryl ceramide (IPC), which are characteristic of fungi.[1][3]

Fungal_Sphingolipid_Pathway Serine_PalmitoylCoA L-Serine + Palmitoyl-CoA Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine_PalmitoylCoA->Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) Ketodihydrosphingosine->Dihydrosphingosine Reductase Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine Hydroxylase Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides Ceramide Synthase Phytoceramides Phytoceramides Phytosphingosine->Phytoceramides Ceramide Synthase Ceramides Ceramides Dihydroceramides->Ceramides Desaturase IPC Inositol Phosphoryl Ceramide (IPC) Phytoceramides->IPC IPC Synthase GlcCer Glucosylceramide (GlcCer) Ceramides->GlcCer GlcCer Synthase MIPC MIPC IPC->MIPC Mannosyl-transferase MIP2C M(IP)2C MIPC->MIP2C Inositolphospho-transferase

Caption: Simplified overview of the fungal sphingolipid biosynthetic pathway.

Application Note: C17 Sphinganine as an Internal Standard for Sphingolipidomics

The Rationale for Using a C17 Analogue

Accurate quantification of endogenous lipids by mass spectrometry necessitates the use of internal standards. These standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest but be distinguishable by its mass.

C17 Sphinganine is a non-naturally occurring odd-chain sphingoid base that serves as an excellent internal standard in fungal sphingolipidomics.[6] Its C17 backbone is structurally very similar to the endogenous C18 sphinganine found in fungi, ensuring that it behaves similarly during extraction and ionization in the mass spectrometer.[1][2][7] However, its distinct mass allows for its clear differentiation and quantification alongside the endogenous C18 species. The use of C17-based standards is a widely accepted practice in the field of lipidomics.[1][2][7][8]

Key Advantages of C17 Sphinganine:
FeatureAdvantage in Fungal Sphingolipidomics
Odd Carbon Chain Length Not naturally abundant in most fungal species, preventing interference with endogenous lipid measurements.[6]
Physicochemical Similarity Closely mimics the extraction and ionization efficiency of endogenous C18-sphingolipids, leading to more accurate quantification.[1][2][7]
Mass Distinguishability Easily resolved from endogenous C18 species by mass spectrometry.
Commercial Availability Readily available from various suppliers, ensuring consistency across different studies.[1][2]

Protocol 1: Extraction of Sphingolipids from Fungal Cells Using a C17 Sphinganine Internal Standard

This protocol outlines a robust method for the extraction of total sphingolipids from fungal cells, incorporating C17 Sphinganine as an internal standard for subsequent LC-MS/MS analysis.

Materials:
  • Fungal cell culture

  • C17 Sphinganine (and other C17-based sphingolipid standards as needed, e.g., C17-Ceramide)

  • Mandala extraction buffer (ethanol: dH₂O: diethyl ether: pyridine: 4.2N NH₄OH; 15:15:5:1:0.018 v/v)[2]

  • Chloroform

  • Methanol

  • 0.6 M KOH in methanol

  • Liquid nitrogen

  • Glass beads (for cell disruption)

  • Pyrex® culture tubes with PTFE lined screw caps

  • Centrifuge

  • Water bath or heat block

  • Nitrogen gas evaporator

Step-by-Step Methodology:
  • Cell Harvesting and Quenching:

    • Harvest fungal cells from liquid culture by centrifugation at 4°C.

    • Wash the cell pellet with ice-cold water to remove any residual media.

    • Immediately freeze the cell pellet in liquid nitrogen to quench all metabolic activity. The samples can be stored at -80°C until extraction.

  • Internal Standard Spiking:

    • Prior to extraction, resuspend the fungal cell pellet in a known volume of ice-cold water.

    • Spike the cell suspension with a known amount of C17 Sphinganine (and any other relevant C17 internal standards). The amount of internal standard added should be within the linear range of the mass spectrometer's detection capabilities.

  • Cell Lysis:

    • For efficient cell wall disruption, add an equal volume of acid-washed glass beads to the cell suspension.[7]

    • Homogenize the mixture using a bead beater or vortexer for several cycles, cooling on ice between each cycle to prevent sample degradation.

  • Lipid Extraction:

    • Perform a two-step extraction for comprehensive recovery of sphingolipids.

    • First Extraction (Mandala Method): Add the Mandala extraction buffer to the homogenized sample.[2] Vortex thoroughly and incubate at 60°C for 15 minutes.

    • Second Extraction (Bligh and Dyer Method): Add methanol and chloroform to the sample from the previous step.[2] Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids into a clean Pyrex® tube.

  • Alkaline Hydrolysis (Optional but Recommended):

    • To remove glycerophospholipid contaminants, perform a mild alkaline hydrolysis.

    • Dry the extracted lipid film under a stream of nitrogen gas.

    • Resuspend the dried lipids in 0.6 M KOH in methanol and incubate at 37°C for 1 hour.[2] This step deacylates glycerolipids, leaving sphingolipids intact.

    • Neutralize the reaction by adding an appropriate acid (e.g., formic acid) and re-extract the sphingolipids with chloroform and water.

  • Sample Preparation for LC-MS/MS:

    • Dry the final lipid extract under nitrogen gas.

    • Reconstitute the dried lipid film in a suitable solvent for your LC-MS/MS system (e.g., methanol/chloroform 1:1, v/v).

    • The sample is now ready for analysis.

Lipid_Extraction_Workflow Start Fungal Cell Pellet Spike Spike with C17 Sphinganine Standard Start->Spike Lyse Cell Lysis (Glass Beads) Spike->Lyse Extract1 Mandala Extraction Lyse->Extract1 Extract2 Bligh & Dyer Extraction Extract1->Extract2 Hydrolysis Alkaline Hydrolysis (Optional) Extract2->Hydrolysis Dry Dry Down Hydrolysis->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: Workflow for fungal sphingolipid extraction with C17 sphinganine.

Protocol 2: Quantification of Fungal Sphingolipids by LC-MS/MS

This protocol provides a general framework for the analysis of extracted fungal sphingolipids using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

Instrumentation and Columns:
  • HPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • HPLC Column: A reverse-phase C8 or C18 column is commonly used for separating sphingolipid classes based on their hydrophobicity.[1][2]

Typical LC-MS/MS Parameters:
ParameterTypical SettingRationale
Mobile Phase A Water with 0.1% formic acidPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidElutes lipids from the reverse-phase column.
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase BSeparates different lipid classes based on their polarity.
Flow Rate 0.2 - 0.5 mL/minDependent on the column dimensions.
Ionization Mode Positive ESISphingoid bases and ceramides ionize well in positive mode.
MS/MS Analysis Multiple Reaction Monitoring (MRM) or Precursor Ion ScanningFor sensitive and specific detection of target sphingolipids.
Data Analysis:
  • Identification:

    • Identify endogenous sphingolipids and the C17 Sphinganine internal standard based on their specific precursor and product ion pairs (MRM transitions) and their retention times.

  • Quantification:

    • Generate calibration curves using known concentrations of authentic sphingolipid standards.

    • Calculate the peak area ratio of the endogenous sphingolipid to the C17 Sphinganine internal standard.

    • Determine the concentration of the endogenous sphingolipid by comparing its peak area ratio to the calibration curve.

C17 Sphinganine in Antifungal Drug Development Research

The fungal sphingolipid pathway is a validated target for antifungal drugs.[3][4][5] For instance, inhibitors of serine palmitoyltransferase (SPT), the first enzyme in the pathway, have shown antifungal activity.[5] When evaluating the efficacy of novel antifungal compounds that target this pathway, accurate measurement of the accumulation or depletion of specific sphingolipid intermediates is crucial.

By using C17 Sphinganine as an internal standard, researchers can reliably quantify changes in the levels of dihydrosphingosine and other downstream metabolites in response to drug treatment. This provides a quantitative measure of target engagement and the biochemical consequences of inhibiting a specific enzyme in the pathway. For example, inhibition of ceramide synthase would be expected to cause an accumulation of sphinganine, which can be accurately measured using this methodology.[5]

Conclusion

C17 Sphinganine is an indispensable tool for researchers investigating the complex world of fungal sphingolipids. Its use as an internal standard enables the robust and accurate quantification of these critical biomolecules, providing invaluable insights into fungal physiology, pathogenesis, and the mechanisms of action of antifungal drugs. The protocols outlined in this guide provide a solid foundation for the successful application of C17 Sphinganine in your fungal research endeavors.

References

  • Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 517. [Link]

  • Rella, A., & Del Poeta, M. (2016). Sphingolipids as targets for treatment of fungal infections. Journal of Fungi, 2(4), 34. [Link]

  • Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7. [Link]

  • MDPI. (n.d.). Bovine Parainfluenza Virus Type 3 Infection Reprograms the Bovine Serum Lipidome Associated with Phosphatidylinositol Depletion and Sphingolipid Axis Activation. MDPI. [Link]

  • Riahi-Chebbi, I., et al. (2019). Toxic C17-Sphinganine Analogue Mycotoxin, Contaminating Tunisian Mussels, Causes Flaccid Paralysis in Rodents. Toxins, 11(11), 667. [Link]

  • Del Poeta, M. (2020). Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. Journal of Fungi, 6(3), 142. [Link]

  • Monteiro, M. C., & Del Poeta, M. (2015). Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies. Future medicinal chemistry, 7(11), 1449–1466. [Link]

  • Merrill, A. H., & Sullards, M. C. (2006). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 106(6), 2186–2219. [Link]

  • Riahi-Chebbi, I., et al. (2019). Toxic C17-Sphinganine Analogue Mycotoxin, Contaminating Tunisian Mussels, Causes Flaccid Paralysis in Rodents. ResearchGate. [Link]

  • Bielska, E., & May, R. C. (2010). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in molecular biology (Clifton, N.J.), 606, 163–173. [Link]

  • MDPI. (n.d.). The Anti-Infectious Role of Sphingosine in Microbial Diseases. MDPI. [Link]

  • Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Semantic Scholar. [Link]

  • Del Poeta, M. (2020). Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. PMC. [Link]

  • MDPI. (n.d.). Antifungal Compounds from Microbial Symbionts Associated with Aquatic Animals and Cellular Targets: A Review. MDPI. [Link]

  • Wang, Y., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC. [Link]

  • Singh, A., & Del Poeta, M. (2017). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. PMC. [Link]

  • Sullards, M. C., & Merrill, A. H. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]

  • Merrill, A. H. (2006). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Semantic Scholar. [Link]

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Application Notes and Protocols for In Vitro Assays Using C17 Sphingoid Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantage of Odd-Chain Sphingoid Bases in Sphingolipid Research

In the intricate world of lipid signaling and metabolism, sphingolipids have emerged as critical regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] The study of these molecules, however, is often complicated by their endogenous abundance and the dynamic nature of their metabolic pathways. To overcome these challenges, researchers have turned to synthetic analogs, with odd-chain sphingoid bases, particularly C17 sphingoid bases, proving to be invaluable tools.

Unlike their naturally occurring even-chained counterparts (most commonly C18), C17 sphingoid bases are present in mammalian cells at negligible levels.[3] This key characteristic allows them to be introduced into in vitro systems as reliable internal standards for mass spectrometry-based quantification or as metabolic tracers to meticulously follow their incorporation into complex sphingolipids.[4][5] Their structural similarity to endogenous sphingolipids ensures they are recognized and processed by the same enzymatic machinery, providing a clear window into the intricacies of sphingolipid metabolism and signaling.[6]

This comprehensive guide provides detailed protocols and technical insights for leveraging C17 sphingoid bases in a variety of in vitro applications, empowering researchers to conduct robust and reproducible experiments in the field of sphingolipid biology.

Core Principles: Why C17 Sphingoid Bases are a Self-Validating System

The utility of C17 sphingoid bases is rooted in their ability to be unequivocally distinguished from the endogenous sphingolipid pool by mass spectrometry. This mass difference serves as a unique identifier, allowing for precise quantification and metabolic tracking without interference from the cell's own sphingolipids.

Herein lies the self-validating nature of this experimental approach: any detected C17-containing sphingolipid is a direct and unambiguous result of the exogenously supplied precursor. This eliminates the ambiguity often associated with measuring fluctuations in endogenous lipid levels, which can be influenced by a myriad of cellular stresses and conditions.

Application 1: C17 Sphingoid Bases as Internal Standards for Mass Spectrometry

Accurate quantification of sphingolipids is paramount to understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, and the use of appropriate internal standards is critical for achieving reliable and reproducible results. C17 sphingoid bases and their derivatives are ideal internal standards due to their structural analogy to endogenous sphingolipids and their distinct mass.[7][8][9]

Key Considerations for Using C17 Internal Standards:
  • Comprehensive Coverage: A cocktail of C17-sphingosine, C17-sphinganine, C17-sphingosine-1-phosphate, and C17-ceramide should be used to accurately quantify the corresponding endogenous species.[7]

  • Linearity of Signal Response: It is crucial to establish the linear dynamic range for each sphingolipid class to ensure accurate quantification. Studies have shown a linear signal response for sphingoid bases and their 1-phosphates from 0.5 to 1000 pmol.[7]

  • Extraction Efficiency: The chosen lipid extraction method should efficiently recover both the endogenous sphingolipids and the added C17 internal standards.

Protocol: Quantification of Endogenous Sphingolipids using C17 Internal Standards

This protocol outlines the general steps for extracting lipids from cultured cells and quantifying them using LC-MS/MS with C17 internal standards.

Materials:

  • Cultured cells (approximately 1-10 million cells per sample)[7]

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, Chloroform, Water (HPLC grade)

  • C17 Sphingolipid Internal Standard Cocktail (e.g., C17-sphingosine, C17-sphinganine, C17-S1P, C17-ceramide)

  • Glass test tubes with screw caps

  • Sonicator or homogenizer

  • Centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass test tube.

    • Take an aliquot for protein or DNA quantification for normalization purposes.[7]

    • Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lipid Extraction (Bligh-Dyer Method Modification):

    • To the cell pellet, add the C17 internal standard cocktail at a known concentration.

    • Add methanol and chloroform to achieve a single-phase mixture of methanol:chloroform:water (from the cell pellet) at a ratio of approximately 2:1:0.8.[10]

    • Vortex thoroughly and incubate at 48°C overnight to ensure complete extraction.[10]

    • The next day, centrifuge the tubes at 5,000 x g for 10 minutes at 4°C to pellet any insoluble material.[10]

    • Carefully transfer the supernatant to a new glass tube.

  • Phase Separation:

    • To the single-phase extract, add chloroform and water to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8.

    • Vortex and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen or using a SpeedVac.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS system (e.g., methanol).

    • Analyze the samples by reversed-phase HPLC coupled to a tandem mass spectrometer.[3]

    • Detect sphingolipids in multiple reaction monitoring (MRM) mode in the positive ion mode.[3]

    • Quantify the endogenous sphingolipids by comparing their peak areas to the peak areas of the corresponding C17 internal standards.

Parameter Recommendation Rationale
Cell Number 1-10 million cellsTo ensure sufficient lipid for detection and quantification.[7]
Internal Standard C17 Sphingolipid CocktailTo correct for variations in extraction efficiency and ionization.[7]
Extraction Solvent Chloroform:MethanolEfficiently solubilizes a broad range of lipids.
Extraction Temp. 48°C (overnight)Enhances the extraction of lipids from the cellular matrix.[10]
Detection Mode LC-MS/MS (MRM)Provides high sensitivity and specificity for lipid quantification.[3]

Application 2: Metabolic Labeling of Sphingolipids with C17 Sphingoid Bases

Metabolic labeling is a powerful technique to trace the fate of a precursor molecule through a metabolic pathway.[11][12] By introducing C17-sphingosine or C17-sphinganine to cultured cells, researchers can monitor their conversion into more complex sphingolipids such as C17-ceramide, C17-sphingomyelin, and C17-glycosphingolipids.[13] This approach provides dynamic information about the activity of sphingolipid metabolizing enzymes and the flux through different branches of the pathway.

Experimental Workflow for Metabolic Labeling

Metabolic_Labeling_Workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_analysis Analysis Cell_Culture Culture cells to desired confluency Add_C17 Add C17-Sphingoid Base (e.g., C17-Sphingosine) Cell_Culture->Add_C17 Incubate Incubate for a defined time course Add_C17->Incubate Harvest Harvest cells and extract lipids Incubate->Harvest LCMS LC-MS/MS analysis of C17-labeled sphingolipids Harvest->LCMS Data_Analysis Data analysis and pathway mapping LCMS->Data_Analysis

Caption: Experimental workflow for metabolic labeling of sphingolipids.

Protocol: Metabolic Labeling of Cultured Cells with C17-Sphingosine

This protocol provides a framework for labeling cells with C17-sphingosine and analyzing the resulting C17-containing sphingolipids.

Materials:

  • Cultured cells

  • Complete culture medium

  • C17-sphingosine (or other C17 sphingoid base)

  • Solvent for C17-sphingosine (e.g., ethanol)

  • Materials for lipid extraction (as listed in the previous protocol)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of C17-sphingosine in ethanol.

    • Dilute the C17-sphingosine stock solution into complete culture medium to the desired final concentration (e.g., 1-10 µM). It is important to perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific cell type and experimental question.

  • Metabolic Labeling:

    • Remove the existing culture medium from the cells and replace it with the labeling medium containing C17-sphingosine.

    • Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • At the end of the incubation period, harvest the cells and extract the lipids as described in the "Quantification of Endogenous Sphingolipids" protocol.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS, specifically targeting the masses of the expected C17-labeled sphingolipids (e.g., C17-ceramide, C17-sphingomyelin).

    • The relative abundance of each C17-labeled species will provide insights into the activity of the respective metabolic pathways.

Parameter Recommendation Rationale
C17-Sphingosine Conc. 1-10 µMTo provide sufficient precursor for labeling without causing cytotoxicity.
Incubation Time Time-course (1-24h)To capture the dynamics of sphingolipid metabolism.
Control Vehicle-treated cellsTo account for any effects of the solvent on lipid metabolism.

Application 3: In Vitro Enzyme Activity Assays

C17 sphingoid bases are excellent substrates for in vitro assays of sphingolipid-metabolizing enzymes, such as ceramide synthases (CerS) and sphingosine kinases (SphK).[4] The use of these non-natural substrates allows for highly sensitive and specific measurement of enzyme activity, even in complex biological mixtures like cell lysates.[4]

Sphingolipid Signaling Pathway

Caption: Simplified overview of the sphingolipid metabolic pathway.

Protocol: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol describes how to measure CerS activity in cell lysates using C17-sphinganine as a substrate.

Materials:

  • Cell lysate (prepared in an appropriate buffer)

  • C17-sphinganine

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM KCl and 2 mM MgCl2)

  • Materials for lipid extraction and LC-MS/MS analysis

Procedure:

  • Preparation of Substrates:

    • Prepare stock solutions of C17-sphinganine and the fatty acyl-CoA in a suitable solvent.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate, assay buffer, and fatty acyl-CoA.

    • Initiate the reaction by adding C17-sphinganine.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Add a known amount of a suitable internal standard (e.g., C15-ceramide) for normalization.

    • Perform lipid extraction as previously described.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS, monitoring the formation of the C17-ceramide product.

    • Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Parameter Recommendation Rationale
Substrate Conc. Titrate to determine KmTo ensure the enzyme is saturated with substrate for Vmax determination.
Reaction Time Linear range (e.g., 30-60 min)To ensure accurate measurement of the initial reaction velocity.
Control Boiled lysate or no substrateTo account for non-enzymatic product formation.

Conclusion: Empowering Sphingolipid Research

C17 sphingoid bases are indispensable tools for researchers investigating the multifaceted roles of sphingolipids in cellular biology. Their unique odd-chain structure provides an elegant and robust system for both the precise quantification of endogenous sphingolipids and the dynamic tracing of their metabolic pathways. The protocols and principles outlined in this guide offer a solid foundation for the successful application of C17 sphingoid bases in a variety of in vitro assays, ultimately contributing to a deeper understanding of sphingolipid function in health and disease.

References

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • Bielawski, J., & Obeid, L. M. (2011). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in molecular biology (Clifton, N.J.), 721, 145–157. [Link]

  • Gasset, M., et al. (2022). Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. MDPI. [Link]

  • GLPBIO. (2023). Sphingosine-1-Phosphate: Orchestrator of Cellular Dynamics. YouTube. [Link]

  • Merrill Jr, A. H. (2002). Sphingoid bases and de novo ceramide synthesis: enzymes involved, pharmacology and mechanisms of action. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1585(2-3), 97-107. [Link]

  • Bielawski, J., & Obeid, L. M. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in enzymology, 434, 145–157. [Link]

  • Kashem, M. A., et al. (2011). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya. PubMed Central. [Link]

  • Maczis, M. A., et al. (2020). Metabolic labeling with C 17 dihydrosphingosine of neuroblastoma cells... ResearchGate. [Link]

  • Zheng, W., et al. (2006). Ceramides and other bioactive sphingolipid backbones in health and disease: Lipidomic analysis, metabolism and roles in membrane structure, dynamics, signaling and autophagy. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1758(12), 1864–1884. [Link]

  • Kim, J. S., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PubMed Central. [Link]

  • Truman, J. P., et al. (2018). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 59(10), 2011–2020. [Link]

  • CUSABIO. (n.d.). Sphingolipid signaling pathway. Retrieved from [Link]

  • Taha, T. A., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of lipid research, 53(8), 1733–1739. [Link]

  • Wikipedia. (n.d.). Sphingosine-1-phosphate. Retrieved from [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature reviews. Molecular cell biology, 19(3), 175–191. [Link]

  • Park, W. J., & Park, J. W. (2011). Apoptotic Sphingolipid Ceramide in Cancer Therapy. PubMed Central. [Link]

  • ResearchGate. (2015). Is there a better protocol to extract sphingolipids?. [Link]

  • Lee, J. F., et al. (2005). Export and functions of sphingosine-1-phosphate. PubMed Central. [Link]

  • Immunoway. (n.d.). Sphingolipid signaling pathway. Retrieved from [Link]

  • Kim, H. S., et al. (2020). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]

  • Protocols.io. (2022). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. [Link]

  • Hirabayashi, Y. (2021). Metabolic labeling of sphingolipids. Glycoscience Protocols. [Link]

  • Wikipedia. (n.d.). Sphingolipid. Retrieved from [Link]

  • Taha, T. A., et al. (2012). A fluorescent assay for ceramide synthase activity. PubMed. [Link]

  • Smith, E. R., & Merrill, A. H., Jr. (2006). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. PubMed Central. [Link]

  • Summers, S. A., et al. (2019). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. PubMed Central. [Link]

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine-1-phosphate and its receptors: novel targets for anti-inflammatory and anti-cancer agents. Pharmacology & therapeutics, 125(2), 149–157. [Link]

  • Kim, H. S., et al. (2020). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]

  • Protocols.io. (2022). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. [Link]

  • Hirabayashi, Y. (2021). Metabolic labeling of sphingolipids. Glycoscience Protocols. [Link]

  • Wikipedia. (n.d.). Sphingolipid. Retrieved from [Link]

  • Taha, T. A., et al. (2012). A fluorescent assay for ceramide synthase activity. PubMed. [Link]

  • Smith, E. R., & Merrill, A. H., Jr. (2006). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. PubMed Central. [Link]

  • Summers, S. A., et al. (2019). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. PubMed Central. [Link]

  • Pyne, S., & Pyne, N. J. (2010). Sphingosine-1-phosphate and its receptors: novel targets for anti-inflammatory and anti-cancer agents. Pharmacology & therapeutics, 125(2), 149–157. [Link]

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Sources

Troubleshooting & Optimization

Troubleshooting poor recovery of D-erythro-sphinganine-d7.

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Guide-for-Researchers

Welcome to the technical support center for D-erythro-sphinganine-d7. This guide is designed for researchers, scientists, and drug development professionals who are using D-erythro-sphinganine-d7 as an internal standard in their experimental workflows, particularly in mass spectrometry-based lipidomics. Here, we address common issues related to poor recovery and provide in-depth troubleshooting strategies to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low signal intensity and poor recovery of D-erythro-sphinganine-d7 in our LC-MS/MS analysis. What are the primary factors that could be causing this?

Low recovery of your deuterated internal standard is a critical issue that can compromise the quantitative accuracy of your entire experiment. The problem can generally be traced back to one or more of the following stages of your workflow: sample extraction, sample storage and handling, or the analytical measurement itself (LC-MS/MS).

  • Extraction Inefficiency: D-erythro-sphinganine, being a sphingolipid, has specific solubility properties. The choice of extraction solvent system is paramount for achieving high recovery. Traditional methods like Folch or Bligh and Dyer extractions, which use a chloroform and methanol mixture, are common for lipids.[1] However, for sphingoid bases like sphinganine, a single-phase extraction using a methanol/chloroform mixture or a butanol-based method might offer better recovery.[2][3] The polarity of the solvent system must be optimized to ensure that D-erythro-sphinganine-d7 is efficiently partitioned into the organic phase.

  • Matrix Effects: Biological samples are complex mixtures containing a high abundance of various molecules, including phospholipids, which can interfere with the ionization of your target analyte in the mass spectrometer. This phenomenon, known as ion suppression, is a major concern in LC-MS analysis and can lead to a significant reduction in the signal of your internal standard.[4][5] The chemical complexity of the biological sample can impact the ionization efficiency of different lipid classes.[6]

  • Analyte Instability: While sphingolipids are generally stable, their stability can be compromised under certain conditions. For instance, sphinganine and sphingosine levels can decrease after alkaline treatment, which is sometimes used to remove phospholipids.[7] It is crucial to be aware of the chemical stability of your internal standard throughout your entire sample preparation procedure.

  • Suboptimal LC-MS/MS Parameters: The settings on your mass spectrometer, including ionization source parameters and collision energies, need to be optimized for D-erythro-sphinganine-d7. Non-optimized parameters can lead to poor ionization or excessive fragmentation, resulting in a weak signal.

Troubleshooting Guides

Guide 1: Optimizing Extraction Efficiency for D-erythro-sphinganine-d7

If you suspect that poor extraction is the culprit for the low recovery of your internal standard, follow this guide to systematically troubleshoot and optimize your extraction protocol.

Step 1: Evaluate Your Current Extraction Method

Start by critically assessing your current lipid extraction protocol. The choice of solvent is crucial. While two-phase methyl tert-butyl ether (MTBE) methods are good for many lipids, they can result in poor recoveries for sphingosine and sphinganine.[8][9] A single-phase butanol method has been shown to provide good recoveries for a broad range of sphingolipids.[3][8]

Recommended Protocol: Single-Phase Butanol Extraction

This protocol is adapted from established methods for comprehensive sphingolipid analysis.[3]

  • Sample Preparation: To 50 µL of your biological sample (e.g., plasma, cell lysate), add the D-erythro-sphinganine-d7 internal standard.

  • Extraction: Add 500 µL of a single-phase butanol/methanol (1:1, v/v) solution containing an antioxidant like BHT.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at room temperature for 30 minutes with gentle shaking.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol/acetonitrile).

Step 2: Compare Different Extraction Strategies

To ensure you are using the optimal method for your specific sample matrix, perform a side-by-side comparison of different extraction protocols.

Extraction Method Principle Pros Cons Recovery of Sphinganine
Folch/Bligh & Dyer Liquid-liquid extraction using chloroform/methanol.[1]Well-established, good for a wide range of lipids.Can be time-consuming, may require large sample volumes.Moderate to Good
MTBE (two-phase) Liquid-liquid extraction using MTBE/methanol/water.Good for many lipid classes.Poor recovery for sphingoid bases.[8][9]Poor
Single-Phase Butanol Single-phase extraction with butanol/methanol.[3]Good recovery for a broad range of sphingolipids, including sphingoid bases.[3][8]May require optimization for specific matrices.Excellent

Step 3: Verify Extraction Recovery

To quantify the recovery of D-erythro-sphinganine-d7, perform a spike-in experiment.

  • Prepare two sets of samples:

    • Set A (Pre-extraction spike): Add a known amount of D-erythro-sphinganine-d7 to your biological matrix before the extraction process.

    • Set B (Post-extraction spike): Perform the extraction on your biological matrix first, and then add the same known amount of D-erythro-sphinganine-d7 to the dried extract after the extraction process.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the recovery using the following formula:

    Recovery (%) = (Signal Intensity in Set A / Signal Intensity in Set B) * 100

A recovery of 80-120% is generally considered acceptable. If your recovery is consistently below this range, it confirms that your extraction method is suboptimal.

Guide 2: Investigating and Mitigating Matrix Effects

Ion suppression is a common cause of poor signal intensity for internal standards. This guide will help you determine if matrix effects are impacting your analysis and how to minimize them.

Step 1: Assess the Presence of Ion Suppression

A simple way to check for ion suppression is to perform a post-column infusion experiment.

Experimental Workflow for Post-Column Infusion

Caption: Post-column infusion setup to detect ion suppression.

  • Infuse a solution of D-erythro-sphinganine-d7 directly into the mass spectrometer's ion source at a constant rate using a syringe pump. This will generate a stable baseline signal.

  • Inject a blank, extracted biological matrix sample onto your LC column.

  • Monitor the signal of D-erythro-sphinganine-d7. If you observe a dip in the baseline signal at certain retention times, it indicates that co-eluting matrix components are causing ion suppression.

Step 2: Strategies to Reduce Ion Suppression

If you confirm the presence of matrix effects, consider the following strategies:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate D-erythro-sphinganine-d7 from the interfering matrix components. A longer, shallower gradient can improve resolution.

  • Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, be mindful that this will also dilute your analyte of interest.

  • Use a More Efficient Sample Preparation Technique: Solid-phase extraction (SPE) can be more effective at removing interfering substances than simple liquid-liquid extraction.

  • Alkaline Hydrolysis: For some applications, a mild alkaline hydrolysis step can be used to break down abundant glycerophospholipids, which are a major source of ion suppression.[7] However, be cautious as this can also degrade sphinganine.[7] A thorough validation of this step is necessary.

Protocol for Mild Alkaline Hydrolysis

  • After the initial lipid extraction and drying, reconstitute the sample in a solution of 0.1 M KOH in methanol.

  • Incubate at 37°C for 45 minutes.[7]

  • Neutralize the reaction by adding a small amount of acetic acid.

  • Re-extract the lipids using a suitable solvent system.

Guide 3: Ensuring the Stability and Integrity of D-erythro-sphinganine-d7

The stability of your deuterated internal standard is crucial for accurate quantification.

Storage and Handling

  • Storage Temperature: D-erythro-sphinganine-d7 should be stored at -20°C as a solid or in a suitable solvent.[10][11] Repeated freeze-thaw cycles should be avoided.[12]

  • Solvent Choice: For stock solutions, use a solvent in which the compound is stable. Avoid highly acidic or basic conditions for long-term storage unless specified by the manufacturer.

  • Working Solutions: Prepare fresh working solutions of your internal standard regularly.

Potential for Deuterium-Hydrogen Exchange

Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the solvent, a process known as back-exchange.[13] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the non-deuterated analyte, causing quantification errors.

Troubleshooting Deuterium Exchange

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methyl tert-butyl ether) whenever possible during sample preparation.[13] If protic solvents like methanol or water are necessary, minimize the exposure time and keep the temperature low.[13]

  • pH Control: Maintain a neutral or slightly acidic pH to minimize the rate of exchange.[13]

Logical Flow for Troubleshooting Poor Recovery

G A Start: Poor Recovery of D-erythro-sphinganine-d7 B Check Extraction Efficiency A->B C Optimize Extraction Protocol (e.g., Single-Phase Butanol) B->C Low Recovery Confirmed D Assess Matrix Effects (Post-Column Infusion) B->D Recovery OK C->D K Problem Persists: Consult Instrument Specialist C->K No Improvement E Mitigate Ion Suppression (Chromatography, Dilution, SPE) D->E Suppression Detected F Verify Standard Stability & Handling D->F No Suppression E->F E->K No Improvement G Improve Storage Conditions & Check for D-H Exchange F->G Instability Suspected H Review LC-MS/MS Parameters F->H Stable G->H G->K No Improvement I Optimize Source & Fragmentation Parameters H->I Suboptimal H->K Optimized J Problem Resolved I->J

Caption: A step-by-step decision tree for troubleshooting poor D-erythro-sphinganine-d7 recovery.

References

  • Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. (2023). Analytical Chemistry. Retrieved from [Link]

  • Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. (n.d.). PubMed Central. Retrieved from [Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. (n.d.). MDPI. Retrieved from [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. (2021). PMC - NIH. Retrieved from [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. (2025). ResearchGate. Retrieved from [Link]

  • Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? (2018). ResearchGate. Retrieved from [Link]

  • sphinganine-d7. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Development and Validation of UPLC-MS/MS Analysis for Sphingolipids Isolated from Velvet Antlers of Cervus elaphus. (2024). ACS Omega. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

  • Internal Standard Calibration Problems. (2015). LCGC International. Retrieved from [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. (2021). Preprints.org. Retrieved from [Link]

  • Validation of Analytical Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. (2019). NIH. Retrieved from [Link]

  • Questioning Quality Assurance in Clinical Mass Spectrometry. (2019). myadlm.org. Retrieved from [Link]

  • Comparison of different methods for sphingolipid extraction. (n.d.). ResearchGate. Retrieved from [Link]

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  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PMC. Retrieved from [Link]

  • Optimization of MS and MS2 parameters for the structural elucidation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Retention Time shifts using deuterated internal standards. (2021). skyline.ms. Retrieved from [Link]

  • justification of lower recovery. (2006). Chromatography Forum. Retrieved from [Link]

  • Internal standards for lipidomic analysis. (2007). LIPID MAPS. Retrieved from [Link]

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Technical Support Center: C17 Sphinganine as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the use of C17 Sphinganine (Heptadecasphinganine) as an internal standard in mass spectrometry-based lipidomics. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its application. Our goal is to ensure the scientific integrity and robustness of your analytical workflows.

Introduction: The Rationale for an Odd-Chain Standard

Quantitative analysis of bioactive lipids by mass spectrometry is critically dependent on the use of appropriate internal standards (IS). An ideal IS is a compound that is chemically and physically similar to the analyte of interest but mass-distinguishable, allowing it to correct for variability during sample preparation and instrumental analysis.[1] C17 Sphinganine, an odd-chain sphingoid base, is widely used because it is structurally analogous to the common endogenous C18 and C20 sphingoid bases but is naturally absent or present in very low amounts in most mammalian samples.[2] This unique property allows it to be added in a known quantity to track and normalize the entire analytical process, from extraction to detection.[3]

However, the assumption that a C17-based standard perfectly mimics its C18-endogenous counterpart is not without its challenges. This guide will address the most common issues, providing troubleshooting steps and foundational knowledge to overcome them.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My C17 Sphinganine signal is low or inconsistent across a batch of complex samples (e.g., plasma, tissue homogenates). What is the cause?

A1: This issue most commonly points to matrix effects , specifically ion suppression, or suboptimal extraction efficiency.

  • Causality (Matrix Effects): Biological matrices are complex mixtures containing salts, phospholipids, and other metabolites. During electrospray ionization (ESI), these co-eluting matrix components can compete with the analyte and the IS for ionization, reducing the efficiency with which they form gas-phase ions.[4] If the matrix composition varies significantly between samples, this suppression effect will be inconsistent, leading to poor reproducibility. High sample volumes are known to exacerbate this issue.[4]

  • Causality (Extraction): While C17 Sphinganine has similar solubility to C18 Sphinganine, differences in lipid-protein binding or partitioning in multi-phase extractions can arise, particularly in complex matrices. If the extraction protocol is not robust, recovery of the IS can be variable.

Troubleshooting Protocol:

  • Evaluate Sample Dilution: Analyze a pooled sample at its current concentration and at 5-fold and 10-fold dilutions. If the signal-to-noise ratio for C17 Sphinganine improves and becomes more consistent in the diluted samples (after correcting for the dilution factor), ion suppression is the likely culprit.

  • Optimize Extraction Method: The choice of extraction solvent is critical. A single-phase butanol/methanol extraction has been shown to exhibit good recoveries for a wide range of sphingolipids, including sphingoid bases.[4] Ensure vigorous vortexing and sufficient phase separation time.

  • Check for pH Dependence: The charge state of sphinganine is pH-dependent. Ensure the pH of your sample and extraction solvent is consistent and appropriate for maintaining the desired protonated state for positive mode ESI.

  • Chromatographic Separation: Improve the chromatographic separation to move the C17 Sphinganine peak away from highly suppressive regions of the chromatogram, such as the void volume where salts elute or regions with high concentrations of glycerophospholipids.

Q2: The final calculated concentrations of my endogenous C18 Sphinganine are highly variable, even though the C17 Sphinganine signal looks stable. Why?

A2: This indicates that the C17 Sphinganine is not accurately tracking the behavior of the endogenous C18 analyte. The one-carbon difference, while seemingly minor, can lead to subtle but significant physicochemical differences.

  • Causality (Differential Behavior):

    • Chromatography: C17 Sphinganine will have a slightly shorter retention time than C18 Sphinganine on a reverse-phase column. If a matrix effect is present at a specific point in the chromatographic run, it may suppress the analyte and the IS to different extents if they do not co-elute perfectly.[3][5]

    • Ionization Efficiency: Saturated (sphinganine) and unsaturated (sphingosine) sphingoid bases exhibit different ionization efficiencies.[6] While both C17 and C18 sphinganine are saturated, their response may not scale identically across different instruments or source conditions.

    • Chemical Stability: Certain sample preparation steps, such as harsh alkaline hydrolysis used to remove glycerolipids, can degrade sphingoid bases.[4] Any slight difference in the degradation rate between C17 and C18 sphinganine would lead to inaccurate quantification.

Troubleshooting Protocol:

  • Verify Co-elution: Overlay the chromatograms for C17 Sphinganine and C18 Sphinganine. While perfect co-elution is unlikely, they should elute very closely. If they are significantly separated, adjust your gradient to improve peak shape and reduce the time between them. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase for achieving co-elution.[5]

  • Perform a Matrix Effect Study: Infuse a constant concentration of your C17/C18 standards post-column while injecting an extracted blank matrix sample. A dip in the signal during the elution window of your analytes confirms a matrix effect. The goal is to ensure both C17 and C18 signals dip proportionally.

  • Validate with a Stable Isotope Standard: If high accuracy is required, the gold standard is a stable isotope-labeled IS (e.g., d7-C18-Sphinganine).[7] These standards have nearly identical physical properties and co-elute perfectly with the analyte, providing the most accurate correction.[7] You can validate your C17-based method by running a subset of samples with both C17 and d7-C18 standards and comparing the final concentrations.

Q3: I see a peak for C17 Sphinganine in my unspiked biological samples. Is my standard contaminated?

A3: While contamination is possible, the more critical question is the biological origin of your sample.

  • Causality (Endogenous Presence): C17 Sphinganine is the major sphingoid base in certain model organisms, most notably the nematode Caenorhabditis elegans.[8] If you are working with C. elegans or other non-mammalian systems, C17 Sphinganine cannot be used as an internal standard as it is an endogenous analyte.

Troubleshooting Protocol:

  • Confirm Sample Origin: Verify that your samples are not from an organism known to produce odd-chain sphingolipids.

  • Analyze a True Blank: Prepare a "blank" sample using the same extraction solvents and tubes but without any biological material. If the peak persists, it indicates contamination of your solvents, glassware, or the standard vial itself.

  • Source a Different Standard: If contamination is suspected in your stock, obtain a new vial from a reputable supplier.

Frequently Asked Questions (FAQs)

Q: What is the primary advantage of using C17 Sphinganine over a stable isotope-labeled (e.g., d7-C18) standard? A: The main advantage is cost and availability. Non-labeled, odd-chain standards are generally less expensive to synthesize than their stable-isotope counterparts. They are also effective for relative quantification and can provide good results in many applications if the method is properly validated. However, for absolute quantification requiring the highest level of accuracy, stable isotope-labeled standards are preferred.[7]

Q: At what stage of sample preparation should I add the C17 Sphinganine? A: The internal standard must be added at the very beginning of the sample preparation workflow, before any extraction, precipitation, or hydrolysis steps.[1] This ensures that the IS experiences the same potential for loss as the endogenous analyte throughout the entire process, which is the fundamental principle of its use for correction.

Q: Can C17 Sphinganine be used to quantify more complex sphingolipids like ceramides or sphingomyelins? A: No, this is not recommended for accurate quantification. C17 Sphinganine can only correct for the sphingoid base portion of the molecule. More complex sphingolipids have vastly different chemical properties (e.g., solubility, ionization efficiency) due to their N-acyl chains and headgroups. For these classes, you must use a class-specific internal standard, such as C12-Ceramide or C17-Ceramide for ceramides.[4][9] Often, a cocktail of internal standards is used to cover multiple sphingolipid classes in a single run.[9][10]

Q: How should I prepare and store my C17 Sphinganine stock solutions? A: C17 Sphinganine should be dissolved in a high-quality organic solvent like ethanol or methanol to create a concentrated stock solution (e.g., 1 mg/mL). Store this stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or -80°C.[6] Avoid plastic containers, as lipids can adsorb to plastic surfaces. For working solutions, dilute the stock in your initial extraction solvent. Perform serial dilutions and validate the concentration and stability periodically.

Experimental Protocols & Data

Protocol 1: Sample Spiking and Lipid Extraction

This protocol is adapted from established methods for robust sphingolipid analysis.[9]

  • Aliquot your sample (e.g., 100 µL of plasma, or cell pellet from 1x10^6 cells) into a borosilicate glass tube with a Teflon-lined cap.

  • Add the C17 Sphinganine internal standard working solution directly to the sample. A typical final concentration is 50-100 pmol per sample, but this should be optimized based on your expected analyte levels and instrument sensitivity.

  • Add 1.5 mL of a 2:1 (v/v) mixture of Chloroform:Methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of water to induce phase separation.

  • Vortex for an additional 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent suitable for your LC-MS/MS analysis (e.g., 100 µL of mobile phase A).

Table 1: Example LC-MS/MS Parameters for Sphingoid Base Analysis

These parameters are starting points and must be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)
C17 Sphinganine (IS) 288.3270.3Positive15-25
C18 Sphinganine302.3284.3Positive15-25
C18 Sphingosine300.3282.3Positive15-25

Note: The primary fragment corresponds to the neutral loss of water (H₂O).

Visualization of Workflow

The following diagram illustrates the critical points in a typical sphingolipid quantification workflow where the internal standard plays a role.

Sphingolipid_Workflow Workflow for Sphingolipid Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with C17 Sphinganine IS Sample->Spike Add at T=0 Extract Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extract Dry Solvent Evaporation Extract->Dry Recon Reconstitution Dry->Recon LC LC Separation (e.g., C18 or HILIC) Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Calculate Calculate Ratio (Analyte Area / IS Area) Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Workflow for Sphingolipid Quantification using C17 Sphinganine IS.

References
  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838–853. Available at: [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., & Merrill, A. H., Jr. (2011). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 52(8), 1587–1597. Available at: [Link]

  • Chew, Y. C., FAM, K., Sim, M. Y., & Wenk, M. R. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Future Science OA, 7(8), FSO723. Available at: [Link]

  • Hannich, J. T., Mellal, D., Feng, S., Grzybek, M., & Riezman, H. (2017). Structure and conserved function of iso-branched sphingoid bases from the nematode Caenorhabditis elegans. eLife, 6, e22501. Available at: [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trömmer, P., & Schmitz, G. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 45(1), 159–167. Available at: [Link]

  • Shaw, W. (2007). Internal standards for lipidomic analysis. LIPID MAPS. Available at: [Link]

  • Bielawski, J., & Hannun, Y. A. (2003). Internal standards for sphingolipids for use in mass spectrometry. Google Patents.
  • Bielawski, J., & Hannun, Y. A. (2002). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 348, 435-446. Available at: [Link]

  • Liebisch, G., Lieser, B., & Schmitz, G. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 51(11), 3355–3364. Available at: [Link]

Sources

C17 Sphinganine stability and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for C17 Sphinganine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of C17 Sphinganine in your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles that govern the stability and handling of this important bioactive sphingolipid.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of C17 Sphinganine.

Q1: What is the recommended storage condition for C17 Sphinganine powder?

For long-term stability, C17 Sphinganine powder should be stored at -20°C.[1][2][3][4] When stored properly in an unopened vial, the compound is stable for at least three to four years.[1][2] It is advisable to allow the vial to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture onto the powder, which can lead to hydrolysis.

Q2: How should I store C17 Sphinganine once it is dissolved in a solvent?

The stability of C17 Sphinganine in solution is dependent on the solvent and storage temperature. For stock solutions prepared in organic solvents, it is recommended to store them in glass vials with Teflon-lined caps at -80°C for up to six months, or at -20°C for up to one month.[1] To prevent oxidation of any residual unsaturated lipids, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[5][6][7]

Q3: Can I store C17 Sphinganine in an aqueous solution?

It is generally not recommended to store sphingolipids, including C17 Sphinganine, in aqueous solutions for extended periods due to the risk of hydrolysis.[1][5] If you need to prepare an aqueous solution for your experiment, it is best to do so fresh on the day of use. For temporary storage of up to 24 hours, keep the solution at 4°C.[2] Be aware that the solubility in aqueous buffers like PBS is limited.[2]

Q4: What solvents are recommended for dissolving C17 Sphinganine?

C17 Sphinganine is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells. A common procedure involves dissolving the lipid in ethanol and then diluting it in a buffer containing fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of C17 Sphinganine.

Problem 1: My C17 Sphinganine solution appears cloudy or has precipitated after storage at -80°C.

  • Cause: C17 Sphinganine may have come out of solution at low temperatures. This is a physical change and does not necessarily indicate chemical degradation.

  • Solution:

    • Warm the vial to room temperature.

    • Gently vortex or sonicate the solution to redissolve the compound.[9] Mild heating up to 40°C can also aid in solubilization.[1]

    • Visually inspect the solution to ensure it is clear before use.

  • Pro-Tip: To minimize precipitation, consider preparing a more concentrated stock solution in a solvent in which C17 Sphinganine has higher solubility, and then perform serial dilutions as needed.

Problem 2: I am observing inconsistent results in my experiments using C17 Sphinganine.

  • Cause: Inconsistent results can stem from several factors, including degradation of the compound, inaccurate concentration of the stock solution, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: If the stock solution was stored improperly (e.g., for an extended period in an aqueous buffer, or without an inert gas overlay), consider preparing a fresh stock from powder.

    • Accurate Pipetting: When working with lipids, which can be viscous, ensure your pipetting technique is accurate. For organic solvents, use positive displacement pipettes or reverse pipetting to ensure accurate dispensing.

    • Use Proper Labware: Avoid using plastic containers for storing organic solutions of lipids, as plasticizers can leach into the solution and interfere with your experiments. Always use glass vials with Teflon-lined caps.[5][6][7]

    • Incorporate Controls: Always include appropriate positive and negative controls in your experiments to validate your results.

Problem 3: My cells are showing signs of toxicity that are not consistent with the expected biological activity of C17 Sphinganine.

  • Cause: The observed toxicity could be due to the solvent used to dissolve the C17 Sphinganine, or potential contamination.

  • Solution:

    • Solvent Toxicity Control: Perform a control experiment where you treat your cells with the same final concentration of the solvent used to dissolve the C17 Sphinganine to rule out solvent-induced toxicity.

    • BSA Complexation: For cell-based assays, consider preparing a C17 Sphinganine-BSA complex. This can improve the solubility and delivery of the lipid to the cells while minimizing the concentration of organic solvent in the culture medium.[1]

    • Purity Check: If you suspect contamination, you may need to perform an analytical check of your compound, for example, by thin-layer chromatography (TLC) or mass spectrometry.

Data at a Glance

ParameterSolid (Powder)In Organic SolventIn Aqueous Solution
Storage Temperature -20°C-80°C or -20°C4°C (short-term)
Stability ≥ 3 years[1]6 months at -80°C, 1 month at -20°C[1]Not recommended for >24 hours[2]
Recommended Container Original vialGlass with Teflon-lined capGlass

Experimental Protocols

Protocol 1: Preparation of a C17 Sphinganine Stock Solution in an Organic Solvent
  • Allow the vial of C17 Sphinganine powder to warm to room temperature before opening.

  • Add the desired volume of an appropriate organic solvent (e.g., ethanol) to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming (up to 40°C) or sonication can be used to assist dissolution.

  • For long-term storage, overlay the solution with an inert gas (e.g., argon or nitrogen), seal the vial tightly with a Teflon-lined cap, and store at -80°C.

Protocol 2: Preparation of a C17 Sphinganine-BSA Complex for Cell-Based Assays
  • Prepare a stock solution of C17 Sphinganine in ethanol (e.g., 1 mg/mL) as described in Protocol 1.

  • In a sterile glass tube, evaporate the desired amount of the ethanolic stock solution to dryness under a gentle stream of nitrogen gas.

  • Prepare a sterile solution of fatty acid-free BSA in your desired buffer or cell culture medium (e.g., 10% w/v).

  • Add a small volume of ethanol to the dried C17 Sphinganine to redissolve it.

  • While vortexing the BSA solution, slowly add the C17 Sphinganine/ethanol solution.

  • Continue to vortex for a few minutes to allow for the formation of the lipid-BSA complex.

  • This complexed solution can now be further diluted in cell culture medium for your experiments.

Visual Guides

Storage_Decision_Tree C17 Sphinganine Storage Guide start Start: You have C17 Sphinganine form Is it in solid (powder) form? start->form powder_storage Store at -20°C in original vial. Stable for >= 3 years. form->powder_storage Yes solution_q Is it dissolved in a solvent? form->solution_q No organic_q Is the solvent organic? solution_q->organic_q aqueous_storage Prepare fresh for each experiment. Store at 4°C for max 24 hours. organic_q->aqueous_storage No (Aqueous) organic_storage Store in glass vial with Teflon-lined cap. Overlay with inert gas. organic_q->organic_storage Yes temp_q Storage Duration? organic_storage->temp_q long_term Up to 6 months: Store at -80°C temp_q->long_term Long-term short_term Up to 1 month: Store at -20°C temp_q->short_term Short-term

Caption: Decision tree for proper C17 Sphinganine storage.

Degradation_Pathway Potential Degradation of Sphingolipids sphinganine C17 Sphinganine (Saturated Sphingoid Base) improper_storage Improper Storage Conditions sphinganine->improper_storage hydrolysis Hydrolysis (in aqueous solution) improper_storage->hydrolysis oxidation Oxidation (less likely for saturated lipids, but possible with contaminants) improper_storage->oxidation degraded_product Degraded/Inactive Product hydrolysis->degraded_product oxidation->degraded_product

Caption: Potential (though minimal for C17 Sphinganine) degradation pathways.

References

  • Sphinganine (d17:0). (n.d.). LIPID MAPS. Retrieved January 24, 2026, from [Link]

  • sphinganine (d17:0). (n.d.). Avanti Polar Lipids. Retrieved January 24, 2026, from [Link]

  • Structure Database (LMSD). (n.d.). LIPID MAPS. Retrieved January 24, 2026, from [Link]

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207–224.
  • Spassieva, S., Bielawski, J., Anelli, V., et al. (2007). Combination of C17 sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 434, 233-241.
  • van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature reviews. Molecular cell biology, 9(2), 112–124.
  • Approaches for probing and evaluating mammalian sphingolipid metabolism. (2012). Future medicinal chemistry, 4(11), 1435–1453.
  • Storage & Handling of Lipids. (n.d.). Stratech. Retrieved January 24, 2026, from [Link]

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Technical Support Center: Optimizing C17 Sphinganine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of C17 Sphinganine. As a non-naturally occurring odd-chain sphingoid base, C17 Sphinganine is an invaluable internal standard for the accurate quantification of its endogenous C18 counterpart and other related sphingolipids.[1][2] However, its structural similarity to these analytes presents unique challenges in achieving baseline resolution, which is critical for unambiguous quantification, especially when dealing with complex biological matrices.

This guide is structured to provide actionable solutions to common issues encountered during method development and routine analysis. We will move from frequently asked questions to in-depth troubleshooting guides, grounded in the fundamental principles of chromatography and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is my C17 Sphinganine (Internal Standard) co-eluting with my C18 Sphinganine analyte?

This is a common and expected challenge. C17 and C18 sphinganine are structural homologs, differing by only a single methylene group. This subtle difference in hydrophobicity means they will have very similar retention times on a standard reversed-phase (RP) column. Many published methods, particularly those with short run times, are designed for co-elution, relying on the mass difference for selective detection by a mass spectrometer.[1][3] If baseline resolution is required, you must significantly enhance the selectivity of your chromatographic system. This guide will detail strategies for achieving this.

Q2: I'm observing significant peak tailing for my C17 Sphinganine peak. What is the primary cause?

Peak tailing for sphinganine and other sphingoid bases is typically caused by secondary ionic interactions between the primary amine group on the molecule and acidic, deprotonated silanol groups present on the surface of silica-based stationary phases. At mid-range pH, the sphinganine is protonated (positively charged), and the silanols are deprotonated (negatively charged), leading to strong, undesirable interactions that delay a portion of the analyte molecules from eluting, resulting in a tailed peak.

Q3: Is derivatization necessary to improve the chromatography of C17 Sphinganine?

While derivatization can be employed to improve sensitivity, especially for fluorescence detection, it is not always necessary for improving peak shape or resolution in LC-MS/MS applications.[4] A well-chosen column and a carefully optimized mobile phase can often provide excellent chromatography for underivatized sphingoid bases, avoiding the extra sample preparation steps and potential for variability that derivatization introduces.[4]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific chromatographic problems. We will address each issue by first explaining the underlying chemical principles and then providing concrete, step-by-step protocols for remediation.

Problem 1: Poor Peak Resolution and Co-elution

Achieving baseline separation between C17 and C18 sphinganine requires maximizing the three key parameters of the resolution equation: Efficiency (N), Selectivity (α), and Retention (k).[5][6]

  • Inadequate Selectivity (α): This is the most powerful factor for improving the resolution of closely related compounds.[6] Selectivity is influenced by the stationary phase chemistry and the mobile phase composition.

  • Insufficient Efficiency (N): Taller, narrower peaks are easier to resolve. Efficiency is primarily a function of the column (particle size, length) and flow rate.[5][6]

G start Start: Poor Resolution of C17/C18 Sphinganine mp_choice Modify Mobile Phase Selectivity (α) start->mp_choice Easiest to change sp_choice Change Stationary Phase (α) start->sp_choice Most impactful change eff_choice Increase Column Efficiency (N) start->eff_choice Fine-tuning mp_organic Switch Organic Modifier (e.g., ACN to MeOH) mp_choice->mp_organic mp_additive Optimize Additive (e.g., 0.1% FA vs 5mM NH4OAc) mp_choice->mp_additive mp_gradient Decrease Gradient Slope (Shallow Gradient) mp_choice->mp_gradient sp_c18 Try High-Steric-Hindrance C18 sp_choice->sp_c18 sp_phenyl Use Phenyl-Hexyl Phase (π-π interactions) sp_choice->sp_phenyl eff_particle Use Smaller Particle Size Column (e.g., 3.5µm to 1.8µm) eff_choice->eff_particle eff_length Increase Column Length eff_choice->eff_length success Resolution Achieved mp_organic->success mp_additive->success mp_gradient->success sp_c18->success sp_phenyl->success eff_particle->success eff_length->success G cluster_0 Mid-pH (e.g., pH 5-7): Peak Tailing cluster_1 Low-pH (e.g., pH < 3): Symmetric Peak silanol_mid Si-O⁻ Negatively Charged Silanol sph_mid R-NH₃⁺ Protonated Sphinganine sph_mid:f0->silanol_mid:f0 interaction_mid Strong Ionic Interaction (Causes Tailing) silanol_low Si-OH Protonated Silanol (Neutral) sph_low R-NH₃⁺ Protonated Sphinganine sph_low:f0->silanol_low:f0 interaction_low Repulsion / No Interaction (Good Peak Shape)

Caption: Effect of mobile phase pH on peak tailing.

  • Ensure Low pH: The most effective way to prevent tailing is to operate at a low pH (typically < 3). Use a mobile phase containing at least 0.1% formic acid. At this pH, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral, eliminating the strong ionic interaction that causes tailing.

  • Use a Buffered Mobile Phase: An alternative is to use a buffered mobile phase like ammonium formate. The high concentration of ammonium ions (NH₄⁺) can compete with the protonated sphinganine for interaction sites on the column, effectively shielding the analyte from the silanols and improving peak shape.

  • Select a Modern Column: Use a high-purity, end-capped silica column. Modern manufacturing processes result in fewer accessible silanol groups, and end-capping (reacting the surface with a small silylating agent) further masks them. Columns with a "B," "AQ," or "Shield" designation are often designed for improved peak shape with basic compounds.

  • Check Sample Overload: Injecting too much analyte can saturate the stationary phase and lead to fronting or tailing. If you suspect overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves dramatically, overload was a contributing factor.

References

  • Liebisch, G., Drobnik, W., Reil, M., Trüb, M., Rauterberg, J., Schmitz, G. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 45(8), 1556-1563*. [Link] [3]2. PubMed. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research. [Link] [1]3. Sullards, C., Liu, Y., Chen, Y., & Merrill, A. H. Jr. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838–853. [Link] [7]4. Carbone, F., et al. (2024). Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. MDPI. [Link]

  • Zhang, Y., et al. (2024). Bovine Parainfluenza Virus Type 3 Infection Reprograms the Bovine Serum Lipidome Associated with Phosphatidylinositol Depletion and Sphingolipid Axis Activation. MDPI. [Link]

  • Morano, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases. AIR Unimi. [Link] [4]7. Bielawski, J., & Hannun, Y. A. (2001). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Methods in Enzymology, 331, 32-45. [Link]

  • Bielawski, J., & Hannun, Y. A. (2001). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 331, 46-56. [Link] [2]9. Wang, J., et al. (2014). Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. ResearchGate. [Link]

  • Bodennec, J., et al. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. Journal of Lipid Research, 41(9), 1524-1531. [Link]

  • Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 32(11), 842-847. [Link] [5]14. Dolan, J. W. (2002). How Does Temperature Affect Selectivity?. LCGC International, 15(6), 534-538. [Link]

  • Sullards, M. C., & Merrill, A. H. Jr. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC - PubMed Central. [Link]

  • Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Retrieved January 25, 2026, from [Link] [6]17. Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: C17 Sphinganine Contamination Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize C17 Sphinganine (d17:0) in their mass spectrometry-based lipidomics workflows. As a non-naturally occurring sphingoid base, C17 Sphinganine is an invaluable internal standard for the quantification of endogenous sphingolipids.[1][2] However, its presence as a contaminant can lead to inaccurate measurements and compromised data integrity. This document provides in-depth troubleshooting guides, FAQs, and best practices to help you identify, eliminate, and prevent C17 Sphinganine contamination in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is C17 Sphinganine and why is it used in our lab?

A1: C17 Sphinganine, also known as (2S,3R)-2-aminoheptadecane-1,3-diol, is a synthetic analog of the naturally occurring sphinganine (d18:0). Because it has a 17-carbon backbone instead of the more common 18-carbon chain, it is not typically found in biological systems.[2] This makes it an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based lipidomics. By adding a known amount of C17 Sphinganine to each sample, you can correct for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling accurate quantification of endogenous sphingolipids like sphinganine (Sa) and sphingosine (So).[1][3]

Q2: I'm seeing a C17 Sphinganine signal in my blank injections. What does this mean?

A2: Detecting C17 Sphinganine in a blank injection (a run containing only the mobile phase or extraction solvent) is a clear indicator of system contamination.[4] This phenomenon, often referred to as "carryover," means that residual amounts of the standard from previous analyses are sticking to components of your LC-MS system and eluting in subsequent runs.[4][5] This can artificially inflate the signal in your actual samples, leading to inaccurate quantification. The source could be the autosampler, injection valve, tubing, guard column, analytical column, or even the mass spectrometer's ion source.[5]

Q3: Can C17 Sphinganine contamination come from sources other than my internal standard solution?

A3: While the primary source of C17 Sphinganine contamination is almost always the internal standard solution itself, it's crucial to consider the entire workflow. Contamination is fundamentally about transfer. If glassware, pipette tips, or solvent bottles are shared between high-concentration standard preparation and low-concentration sample analysis without meticulous cleaning, cross-contamination can occur.[6][7] However, unlike ubiquitous contaminants like phthalates from plastics or keratin from personnel, C17 Sphinganine is a specialized synthetic molecule, making accidental environmental introduction highly unlikely. The focus of your investigation should be on your internal standard handling and system hygiene.

Contamination Troubleshooting Guide

When you detect an unwanted C17 Sphinganine signal, a systematic approach is required to isolate and eliminate the source. This guide provides a logical flow for troubleshooting.

Problem: C17 Sphinganine is detected in blank and/or zero-volume injections.

This indicates that the contamination resides within the LC-MS system itself. The goal is to systematically isolate the contaminated component.

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} caption [label="Troubleshooting Decision Tree for C17 Sphinganine Contamination", shape=plaintext, fontsize=10]; }

Step-by-Step Troubleshooting Protocol:

  • Confirm the Contamination: Start by injecting a series of solvent blanks. If the C17 Sphinganine peak appears consistently, contamination is confirmed.[8] If the peak intensity decreases with each blank, you are likely dealing with carryover from a highly concentrated sample.[4]

  • Isolate the LC System from the MS: Disconnect the LC column from the mass spectrometer. Using a clean syringe and new tubing, directly infuse your mobile phase into the MS. If the C17 Sphinganine signal is still present, the contamination is within the mass spectrometer's ion source or transfer optics.[5][8]

  • Isolate the Column: If the direct infusion was clean, the contamination lies within the LC system. Reconnect the system but bypass the autosampler (if your system allows) and inject a blank. If the signal disappears, the autosampler (needle, loop, rotor seal) is the culprit. If the signal remains, the contamination is likely on the column or guard column.[5]

  • Systematic Cleaning: Once the source is identified, targeted cleaning is necessary.

    • MS Source: Follow the manufacturer's protocol for source cleaning. This typically involves disassembly and sonication of components in a sequence of high-purity solvents like methanol, acetonitrile, and water.[9]

    • Autosampler: Flush the syringe and sample loop extensively with a strong solvent mixture. A recommended cleaning solution for lipids is a high-organic mixture, such as 100% acetonitrile or isopropanol.[5] Consider replacing the rotor seal and any PEEK tubing associated with the injection path.

    • Column: Before replacing, attempt to backflush the column with a strong solvent. If contamination persists, the column has likely become irreversibly fouled and should be replaced.[4]

Best Practices for Preventing C17 Sphinganine Contamination

Proactive measures are the most effective strategy. Integrating these practices into your standard operating procedures will minimize the risk of contamination.

CategoryBest PracticeRationale
Standard Handling Prepare and store high-concentration C17 Sphinganine stock solutions in a separate area from where samples are prepared. Use dedicated glassware, syringes, and pipette tips for the internal standard.Prevents aerosolization and accidental transfer of the high-concentration standard into the general lab environment or onto shared equipment.[6][7]
Solvents & Reagents Use only LC-MS grade solvents from reputable vendors.[4] Purchase solvents in small bottles and never "top-off" solvent reservoirs.[10]Lower-grade solvents can contain impurities that interfere with analysis.[11][12] Topping off reservoirs can concentrate non-volatile contaminants over time.
Glassware & Labware Use borosilicate glass vials and tubes with Teflon-lined caps, as some lipids can adhere to certain types of plastic or glass.[13] Implement a rigorous glassware cleaning protocol: sonicate with a sequence of solvents (e.g., 10% formic acid, water, methanol).[5][14]Prevents leaching of plasticizers and minimizes analyte adsorption to container walls. A thorough cleaning procedure removes stubborn residues.[15]
System Hygiene Run blank injections between sample batches and after analyzing high-concentration samples to monitor for carryover.[4]Regularly checking the system's baseline cleanliness allows for early detection of accumulating contaminants before they impact a large batch of samples.
Personnel Practices Always wear powder-free nitrile gloves and change them frequently, especially after handling standards.[6][15]Prevents transfer of contaminants from hands to samples, solvents, or equipment.[16]

Experimental Protocol: System "Bake-Out" and Cleaning

This protocol is a more aggressive cleaning procedure for persistent contamination within the LC system.

Objective: To flush the entire LC flow path with a series of strong solvents to remove adsorbed lipid contaminants.

Materials:

  • LC-MS Grade Solvents: Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH), Water

  • A "dummy" column or a low-pressure union to replace the analytical column.

Procedure:

  • System Preparation:

    • Remove the analytical column and replace it with a union or a disposable dummy column. This protects your valuable column from the harsh cleaning sequence.

    • Ensure all solvent lines are placed in fresh, clean bottles of the required solvents.

  • Flushing Sequence:

    • Create a method that sequentially pumps each of the following solvents through the system for at least 30 minutes each at a typical flow rate (e.g., 0.4 mL/min).

      • 100% Water: To remove salts and buffers.

      • 100% Methanol: To remove polar and moderately non-polar contaminants.

      • 100% Acetonitrile: Effective for a broad range of organic residues.

      • 100% Isopropanol: A strong solvent for removing highly non-polar and lipidic contaminants.[5]

      • 75:25 Acetonitrile/Isopropanol: A robust "wash" solution.

      • 100% Acetonitrile

      • 100% Methanol

  • Re-equilibration and Testing:

    • After the cleaning sequence, flush the system thoroughly with your initial mobile phase conditions for at least 60 minutes to ensure full equilibration.

    • Install a new (or confirmed clean) analytical column.

    • Run a series of at least three blank injections and analyze for the presence of the C17 Sphinganine signal. The baseline should be clean before proceeding with sample analysis.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Potential Contamination Points in a Lipidomics Workflow", shape=plaintext, fontsize=10]; }

By implementing these rigorous troubleshooting and preventative strategies, you can ensure the integrity of your lipidomics data and have confidence in your quantitative results.

References

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]

  • Lieser, B., Liebisch, G., & Schmitz, G. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(12), 2209-2216. Available at: [Link]

  • Bielawski, J., & Hannun, Y. A. (2001). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 312, 186-194. Retrieved from [Link]

  • Haynes, C. A., Allegood, J. C., Sims, K., & Sullards, M. C. (2008). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 432, 75-103. Retrieved from [Link]

  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods, 36(2), 207-224. Retrieved from [Link]

  • Aurora Biomed. (n.d.). How to Avoid Contamination in Lab Samples. Retrieved from [Link]

  • Gorrochategui, E., Casas, J., & Fabriàs, G. (2016). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. Metabolites, 6(4), 34. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]

  • Technical Safety Services. (2021, October 1). How To Avoid Contamination in Lab. Retrieved from [Link]

  • Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]

  • Ulmer, C. Z., Jones, C. M., & Yost, R. A. (2024). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Mahn, B. (2005, August 11). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]

  • Ulmer, C. Z., Jones, C. M., & Yost, R. A. (2024). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Journal of the American Society for Mass Spectrometry, 35(2), 336-344. Retrieved from [Link]

  • Korytowski, W., & Girotti, A. W. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. International Journal of Molecular Sciences, 23(1), 543. Retrieved from [Link]

  • European Nanomedicine Characterisation Laboratory. (2017, March 31). Measuring Lipid Composition – LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2023, February 18). What are the most effective methods in reducing the risk of cross-contamination in clinical bacteriology laboratory?. Retrieved from [Link]

  • Chocholoušková, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9846-9855. Retrieved from [Link]

  • Liebisch, G., et al. (2020). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research, 61(5), 643-658. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Sphingosines. Retrieved from [Link]

  • ResearchGate. (2016, July 17). LC-MS contamination (Mass spectra PDF files attached)?. Retrieved from [Link]

  • Dycem. (2024, March 14). Controlling Cross-Contamination in Research Facilities. Retrieved from [Link]

  • Agilent. (n.d.). Agilent LC/MS – Care and Feeding. Retrieved from [Link]

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Validation & Comparative

Introduction: The Significance of Sphinganine in Cellular Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Synthetic vs. Natural C17 Sphinganine for Researchers and Drug Development Professionals

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The metabolic pathways that govern these lipids are complex and tightly regulated, with ceramide at the central hub.[3] The de novo synthesis of all sphingolipids begins with the formation of the sphingoid base sphinganine (also known as dihydrosphingosine).[2][4][5][6] This saturated amino alcohol is the foundational precursor upon which the vast diversity of complex sphingolipids is built.[4][7]

C17 Sphinganine is a specific homolog of this crucial precursor, possessing a 17-carbon backbone. In the context of mammalian systems, which predominantly synthesize even-chained (C18, C20) sphingoid bases, the odd-chained C17 variant is rare or present in very low amounts.[8] This unique characteristic makes synthetic C17 Sphinganine an invaluable tool in the field of lipidomics, particularly as an internal standard for mass spectrometry-based quantification.[1][9][10][11] This guide provides a detailed comparison of synthetic versus "natural" C17 Sphinganine, offering experimental protocols and data to guide researchers in their analytical choices.

Comparative Analysis: Synthetic vs. Natural C17 Sphinganine

The choice between a synthetic standard and a naturally derived compound is critical for analytical accuracy and reproducibility. In the case of C17 Sphinganine, the distinction is particularly stark.

Synthetic C17 Sphinganine
  • Source and Purity: Synthetic C17 Sphinganine is produced through multi-step organic synthesis, allowing for precise control over its stereochemistry (typically the biologically relevant D-erythro isomer) and the exclusion of other lipid contaminants.[12] Commercial suppliers provide this compound at high purity, often exceeding 99%.[11] This high degree of purity is essential for its role as an analytical standard, as it ensures that the measured signal corresponds exclusively to the target molecule.

  • Key Advantages:

    • High Purity and Defined Structure: Free from biological matrix contaminants and isomeric ambiguity.

    • Availability and Scalability: Chemical synthesis ensures a consistent and scalable supply, which is not dependent on the variability of biological sources.

    • Isotopic Labeling: The synthetic route can be easily adapted to incorporate stable isotopes (e.g., ¹³C, ²H), creating heavy-labeled internal standards. These are the gold standard for mass spectrometry, as they have nearly identical chemical and physical properties to the endogenous analyte but are distinguishable by mass.[12][13]

    • Analytical Reliability: Serves as a reliable benchmark for accurate and precise quantification of endogenous sphingolipids.[1]

"Natural" C17 Sphinganine
  • Source and Purity: The concept of "natural" straight-chain C17 Sphinganine is problematic for use as a standard. While certain organisms, like the nematode C. elegans, produce iso-branched C17 sphingoid bases, straight-chain C17 is not a major component in most mammalian tissues.[8][14] Any attempt to isolate it from a natural source would yield a complex mixture of lipids with varying chain lengths (C16, C18, C20, etc.).

  • Key Disadvantages:

    • Extreme Rarity: Not naturally abundant, making isolation impractical and commercially non-viable.

    • Inherent Impurity: Exists within a complex lipid matrix, making purification to the homogeneity required for a standard nearly impossible.

    • Source Variability: The lipid profile of biological organisms can change significantly based on diet, disease state, or environmental factors, leading to inconsistent starting material.[15]

Core Application: C17 Sphinganine as an Internal Standard in Mass Spectrometry

The primary and most critical application of synthetic C17 Sphinganine is its use as an internal standard (IS) in quantitative lipidomics.

The Rationale: Accurate quantification of biomolecules from complex samples is challenging due to potential analyte loss during sample preparation (e.g., extraction, derivatization) and fluctuations in instrument performance (e.g., injection volume, ionization efficiency). An internal standard is a compound added at a known concentration to samples before processing. It corrects for these variations, as the IS is affected in the same way as the analyte of interest.

Why C17 Sphinganine is the Ideal IS for Sphingolipidomics:

  • Chemical Similarity: It is structurally and chemically very similar to the most common endogenous sphingoid bases (like C18 sphinganine), ensuring it behaves similarly during extraction and chromatographic separation.[16]

  • Mass Distinguishability: Its odd-carbon chain gives it a unique mass that is easily resolved from the even-chained endogenous sphingolipids by a mass spectrometer.[8][9]

  • Low Endogenous Abundance: Since it is not naturally abundant in the samples being analyzed, the signal detected for the C17 mass can be confidently attributed to the added standard.[8]

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for quantifying endogenous sphingolipids using synthetic C17 Sphinganine as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (Cells, Plasma, Tissue) B Add Known Amount of Synthetic C17 Sphinganine (IS) A->B C Lipid Extraction (e.g., Bligh-Dyer) B->C D Sample Concentration & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM/SRM) E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantification using Standard Curve H->I G A Serine + Palmitoyl-CoA B 3-Ketosphinganine A->B SPT C Sphinganine (d18:0) B->C 3-KSR D Dihydroceramides C->D CerS E Ceramides D->E DEGS1 F Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) E->F Various Enzymes

Sources

A Comparative Analysis of C17 Sphinganine's Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal pathogens, sphingolipids have emerged as a promising class of bioactive molecules. This guide provides a detailed comparative analysis of the antifungal efficacy of C17 Sphinganine, a synthetic long-chain sphingoid base, against established antifungal agents, namely the azole fluconazole and the polyene amphotericin B. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available experimental data, mechanisms of action, and potential resistance pathways.

Introduction: The Imperative for New Antifungal Strategies

The landscape of invasive fungal infections is marked by significant morbidity and mortality, exacerbated by the limited arsenal of effective antifungal drugs.[1] The three major classes of antifungals—polyenes, azoles, and echinocandins—are challenged by issues of toxicity, a narrow spectrum of activity, and the rise of resistant strains.[2] This clinical reality underscores the urgent need for novel antifungal compounds with distinct mechanisms of action.

Sphingolipids, fundamental components of eukaryotic cell membranes, play crucial roles in fungal cell growth, signaling, and pathogenesis.[3] The fungal sphingolipid biosynthesis pathway presents an attractive target for new drug development due to structural differences compared to the mammalian pathway.[2][4] C17 Sphinganine (d17:0), a synthetic analogue of endogenous sphinganine, has demonstrated notable antifungal properties, positioning it as a candidate for further investigation.

Comparative In Vitro Efficacy

A critical measure of an antifungal agent's potency is its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

Available data indicates that C17 Sphinganine exhibits potent fungicidal activity against clinically relevant Candida species. Specifically, it has a reported MFC of 0.5 µg/mL against both Candida albicans and the often fluconazole-resistant Candida glabrata.[5][6] To contextualize this efficacy, the following table summarizes the reported MIC and MFC ranges for C17 Sphinganine, fluconazole, and amphotericin B against these two key pathogens. It is important to note that these values are compiled from various studies and direct head-to-head comparative experiments under identical conditions are limited.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)
C17 Sphinganine Candida albicansNot widely reported0.5 [5][6]
Candida glabrataNot widely reported0.5 [5][6]
Fluconazole Candida albicans0.25 - >64[3]0.5 - >64 (often ≥4x MIC)[7]
Candida glabrata0.5 - >256[3]1 - >256[8]
Amphotericin B Candida albicans0.03 - 20.03 - 2[5]
Candida glabrata0.125 - 161 - >8[8]

Table 1: Comparative in vitro activity of C17 Sphinganine, Fluconazole, and Amphotericin B against C. albicans and C. glabrata. Data is aggregated from multiple sources and serves as a representative range.

The data suggests that C17 Sphinganine's fungicidal potency against both C. albicans and C. glabrata is significant, with an MFC value that is notably lower than that often observed for fluconazole against resistant strains and comparable to or lower than that of amphotericin B against C. glabrata.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. C17 Sphinganine, fluconazole, and amphotericin B employ fundamentally different strategies to combat fungal cells.

C17 Sphinganine: While the precise molecular interactions are still under full investigation, studies on related sphingoid bases suggest a multi-faceted mechanism. A primary mode of action appears to be the disruption of mitochondrial function. Treatment with sphingosines leads to a rapid depolarization of the mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the release of cytochrome C, ultimately initiating apoptosis. This direct targeting of mitochondria represents a departure from the mechanisms of conventional antifungals.

Fluconazole: As a member of the azole class, fluconazole's mechanism is well-established. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth.[10] Azoles are generally considered fungistatic against Candida species.[9]

Amphotericin B: This polyene antifungal has a long history of clinical use. Its primary mechanism involves binding to ergosterol in the fungal cell membrane.[11][12] This binding leads to the formation of pores or channels that disrupt the membrane's integrity, causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.[12][13] Amphotericin B can also induce oxidative damage to fungal cells.[11]

Antifungal_Mechanisms cluster_C17 C17 Sphinganine cluster_Fluconazole Fluconazole cluster_AmphotericinB Amphotericin B C17 C17 Sphinganine Mito Mitochondrion C17->Mito Disrupts membrane potential ROS ROS Production Mito->ROS Apoptosis Apoptosis Mito->Apoptosis Cytochrome C release Flu Fluconazole Erg11 Lanosterol 14-α-demethylase (Erg11) Flu->Erg11 Inhibits Ergosterol_Synth Ergosterol Biosynthesis Erg11->Ergosterol_Synth Membrane_F Fungal Cell Membrane Integrity Ergosterol_Synth->Membrane_F Disrupted AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces Membrane_A Fungal Cell Membrane Ergosterol->Membrane_A Pore->Membrane_A Disrupts

Figure 1: Simplified schematic of the mechanisms of action for C17 Sphinganine, Fluconazole, and Amphotericin B.

Mechanisms of Resistance: A Growing Clinical Challenge

The development of antifungal resistance is a significant impediment to effective treatment. The mechanisms of resistance to fluconazole and amphotericin B are well-documented, while those for C17 Sphinganine are yet to be specifically elucidated.

C17 Sphinganine: As of the current literature, specific mechanisms of fungal resistance to C17 Sphinganine have not been reported. However, based on its proposed mechanism of action, theoretical resistance mechanisms could involve:

  • Alterations in mitochondrial structure or function: Mutations that alter the composition or function of the mitochondrial membrane could potentially reduce the disruptive effects of C17 Sphinganine.

  • Upregulation of cellular stress responses: Enhanced ability to mitigate reactive oxygen species (ROS) could confer tolerance.

  • Changes in sphingolipid metabolism: Alterations in the fungal cell's ability to metabolize or transport exogenous sphingoid bases could potentially reduce its intracellular concentration and efficacy.

Fluconazole: Resistance to fluconazole in Candida species is multifactorial and can arise through several mechanisms:[14][15]

  • Target site modification: Point mutations in the ERG11 gene can reduce the binding affinity of fluconazole to its target enzyme.[15]

  • Overexpression of the target enzyme: Increased production of lanosterol 14-α-demethylase can titrate the drug, requiring higher concentrations for inhibition.[14]

  • Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump fluconazole out of the fungal cell.[14][15]

  • Alterations in the ergosterol biosynthesis pathway: Mutations in other enzymes in the pathway can allow the fungus to bypass the need for Erg11p.[14]

Amphotericin B: Resistance to amphotericin B is less common than to azoles but is a serious clinical concern. The primary mechanism of resistance involves a reduction in the ergosterol content of the fungal cell membrane.[16][17] This is often due to mutations in the ERG genes responsible for ergosterol biosynthesis.[17] With a decreased amount of its target, amphotericin B is less able to bind and form pores in the cell membrane. Other potential mechanisms include alterations in the cell wall that may impede drug access to the membrane and the production of antioxidant enzymes to counteract oxidative damage.[16]

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal efficacy data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[18][19] The following is a detailed, step-by-step protocol adapted from the CLSI M27 guidelines for determining the MIC of an antifungal agent.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of C17 Sphinganine and comparator antifungal agents against Candida species using the broth microdilution method.

Materials:

  • Test compounds (C17 Sphinganine, fluconazole, amphotericin B)

  • Candida isolates (e.g., C. albicans, C. glabrata)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Sterile distilled water or dimethyl sulfoxide (DMSO) for drug solubilization

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile pipettes and tips

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal agents and dissolve in a suitable solvent (e.g., DMSO for C17 Sphinganine and fluconazole, sterile water for amphotericin B) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • The final concentration of the solvent in the test wells should not exceed 1% and should not affect fungal growth.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working antifungal solution (e.g., 16 µg/mL for a final top concentration of 8 µg/mL) to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Preparation of Fungal Inoculum:

    • Subculture the Candida isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to wells 1 through 11.

    • The final volume in each test well is 200 µL.

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells or use a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B and C17 Sphinganine) compared to the growth control well.[20]

Antifungal_Susceptibility_Workflow start Start: Prepare Antifungal Stock Solutions plate_prep Prepare 96-well Plate with Serial Dilutions start->plate_prep inoculum_prep Prepare Fungal Inoculum (0.5 McFarland Standard) start->inoculum_prep inoculation Inoculate Microtiter Plate plate_prep->inoculation dilution Dilute Inoculum in RPMI-1640 inoculum_prep->dilution dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation reading Read MIC Endpoint (Visual or Spectrophotometric) incubation->reading end End: Determine MIC reading->end

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

C17 Sphinganine demonstrates potent in vitro fungicidal activity against key Candida species, including the often-problematic C. glabrata. Its mechanism of action, which appears to involve the induction of mitochondrial dysfunction and apoptosis, is distinct from that of established antifungal agents like fluconazole and amphotericin B. This novel mechanism may offer an advantage in overcoming existing resistance pathways.

While the current data is promising, further research is imperative. Direct, head-to-head comparative studies with a broader range of fungal pathogens and clinical isolates are needed to definitively establish the efficacy of C17 Sphinganine relative to current therapeutic options. Elucidating the precise molecular targets and investigating the potential for resistance development are critical next steps in evaluating its therapeutic potential. The exploration of sphingolipid-based antifungals like C17 Sphinganine represents a valuable and scientifically grounded approach to addressing the pressing need for new and effective treatments for invasive fungal infections.

References

  • Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Comparative evaluation of alternative methods for broth dilution susceptibility testing of fluconazole against Candida albicans. Journal of Clinical Microbiology, 42(9), 4058–4065. [Link]

  • The relationship between MIC and MFC values for Candida albicans... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Canton, E., Pemán, J., & Gobernado, M. (2004). Comparison of the Fungicidal Activities of Caspofungin and Amphotericin B against Candida glabrata. Antimicrobial Agents and Chemotherapy, 48(7), 2469–2472. [Link]

  • Antifungals and Drug Resistance. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 237–245. [Link]

  • Del Poeta, M. (2020). Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. Journal of Fungi, 6(3), 142. [Link]

  • Robbins, N., & Cowen, L. E. (2024). Amphotericin B. In StatPearls. StatPearls Publishing. [Link]

  • De-la-Torre, P., & Pasko, L. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • Pfaller, M. A., Diekema, D. J., & Sheehan, D. J. (2006). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 19(2), 435–447. [Link]

  • M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

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  • Kontoyiannis, D. P., Lewis, R. E., & May, G. S. (2004). Amphotericin B and caspofungin resistance in Candida glabrata isolates recovered from a critically ill patient. The Journal of Infectious Diseases, 190(6), 1184–1187. [Link]

  • Paul, S., & Moye-Rowley, W. S. (2014). Understanding the mechanisms of resistance to azole antifungals in Candida species. Future Microbiology, 9(11), 1253–1267. [Link]

  • Drug Resistance: The Role of Sphingolipid Metabolism. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Fekkar, A., & Dannaoui, E. (2020). Unmasking the Amphotericin B Resistance Mechanisms in Candida haemulonii Species Complex. ACS Infectious Diseases, 6(5), 985–994. [Link]

  • Fluconazole. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Barchiesi, F., Spreghini, E., & Tomassetti, S. (2005). Activities of Flucytosine, Fluconazole, Amphotericin B, and Micafungin in a Murine Model of Disseminated Infection by Candida glabrata. Antimicrobial Agents and Chemotherapy, 49(11), 4794–4796. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? (2025). Dr.Oracle. Retrieved January 24, 2026, from [Link]

  • Insight into Virulence and Mechanisms of Amphotericin B Resistance in the Candida haemulonii Complex. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • What is the mechanism of Amphotericin B? (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

  • Rollin-Pinheiro, R., Singh, A., Barreto-Bergter, E., & Del Poeta, M. (2017). Sphingolipids as targets for treatment of fungal infections. Future Medicinal Chemistry, 9(12), 1433–1446. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System. Antimicrobial Agents and Chemotherapy, 61(6), e00388-17. [Link]

  • Amphotericin B. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.). ANSI Webstore. Retrieved January 24, 2026, from [Link]

  • Lombaert, N., Wuyts, J., & Van Dijck, P. (2006). Fluconazole resistance mechanisms in Candida krusei: The contribution of efflux-pumps. Medical Mycology, 44(6), 545–550. [Link]

  • Amphotericin B: Polyene Resistance Mechanisms. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • In Vitro Interactions of Micafungin with Amphotericin B against Clinical Isolates of Candida spp. (2006). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19. [Link]

  • Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved January 24, 2026, from [Link]

  • (PDF) Sphingolipids as Targets for Treatment of Fungal Infections. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Efficacies of Fluconazole, Caspofungin, and Amphotericin B in Candida glabrata-Infected p47phox−/− Knockout Mice. (2004). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • (PDF) EUCAST breakpoints for antifungals. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cohen, B. E., & El-Khoury, J. B. (2012). Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan. Antimicrobial Agents and Chemotherapy, 56(12), 6045–6052. [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Scientists uncover main mechanisms of fluconazole drug resistance. (2019). News-Medical.Net. Retrieved January 24, 2026, from [Link]

  • Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved January 24, 2026, from [Link]

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  • Stone, N. R. H., Bicanic, T., & Salim, R. (2016). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. Drugs, 76(4), 485–500. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved January 24, 2026, from [Link]

  • Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

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A Researcher's Guide to Isotopic Labeling of C17 Sphinganine for Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of sphingolipid metabolism, the ability to trace the fate of specific molecules is paramount to unraveling complex biological pathways and understanding disease pathogenesis. C17 sphinganine, a synthetic odd-chain sphingoid base not commonly found in nature, has emerged as a powerful tool for researchers.[1][2][3] This guide provides an in-depth comparison of isotopic labeling strategies for C17 sphinganine, offering experimental insights and data to aid researchers in designing robust tracer studies.

The Rationale for C17 Sphinganine in Sphingolipid Research

Traditionally, stable isotope-labeled versions of endogenous sphingolipids (e.g., d18:0 sphinganine) have been the gold standard for tracer studies.[1] However, the use of C17 sphinganine offers a distinct advantage: its odd-chain length allows for clear differentiation from the more abundant even-chain endogenous sphingolipids by mass spectrometry.[1][4] This simplifies data analysis and minimizes potential interference from naturally occurring isotopes. C17 sphinganine is commonly used as an internal standard for the quantification of sphingolipids in mass spectrometry applications.[2][3][5][6][7]

Comparison of Isotopic Labeling Strategies

The choice of isotope and labeling position is a critical experimental parameter that can significantly impact the outcome and interpretation of tracer studies. The most common stable isotopes used for labeling sphingolipids are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[8]

IsotopeCommon Labeling PositionAdvantagesDisadvantages
Deuterium (²H) N-acyl chain or sphingoid backbone- Relatively inexpensive. - Multiple deuterium atoms can be incorporated, leading to a significant mass shift.- Potential for kinetic isotope effects, which can alter enzyme kinetics.[9] - Possible back-exchange of deuterium with protons in certain chemical environments.
Carbon-13 (¹³C) Sphingoid backbone or acyl chain- Chemically identical to ¹²C, minimizing kinetic isotope effects.[8] - Stable label with no risk of back-exchange.- Higher cost compared to deuterium labeling. - Smaller mass shift per atom compared to deuterium.
Nitrogen-15 (¹⁵N) Amine group of the sphingoid base- Specifically traces the nitrogen atom from serine incorporated during de novo synthesis.[8][10]- Limited to a single label per sphingoid base. - Smaller mass shift.

Experimental Workflow: A Practical Guide

The successful execution of a tracer study using isotopically labeled C17 sphinganine involves a series of well-defined steps, from initial cell culture to final data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Cultures labeling Incubate Cells with Labeled Tracer prep_cells->labeling prep_tracer Prepare Labeled C17 Sphinganine Stock prep_tracer->labeling harvest Harvest Cells and Quench Metabolism labeling->harvest extraction Lipid Extraction harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Processing and Metabolic Flux Analysis lcms->data_analysis

Figure 1: A generalized experimental workflow for tracer studies using isotopically labeled C17 sphinganine.

Step-by-Step Experimental Protocol

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Prepare a stock solution of the isotopically labeled C17 sphinganine in an appropriate solvent (e.g., ethanol).

  • Add the labeled C17 sphinganine to the cell culture medium at a final concentration typically in the low micromolar range. The optimal concentration and labeling time should be determined empirically for each cell type and experimental question.

  • Incubate the cells for the desired period to allow for the uptake and metabolism of the tracer.

2. Lipid Extraction:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining tracer in the medium.

  • Harvest the cells by scraping or trypsinization.

  • Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction, to separate the lipids from other cellular components.

3. LC-MS/MS Analysis:

  • Resuspend the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

  • Separate the different lipid species using a C18 reverse-phase column.

  • Detect and quantify the labeled and unlabeled sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.[11]

De Novo Sphingolipid Synthesis Pathway and Tracer Incorporation

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine.[12] This is then reduced to sphinganine, which can be acylated to form dihydroceramides.[12][13] Labeled C17 sphinganine can be directly incorporated into downstream sphingolipids, bypassing the initial steps of the de novo pathway.

de_novo_synthesis cluster_pathway De Novo Sphingolipid Synthesis cluster_tracer Tracer Incorporation serine Serine spt SPT serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto 3-Ketosphinganine spt->keto kdsr KDSR keto->kdsr sphinganine Sphinganine (d18:0) kdsr->sphinganine cers CerS sphinganine->cers dhcer Dihydroceramides cers->dhcer c17_sphinganine Labeled C17 Sphinganine c17_dhcer Labeled C17 Dihydroceramides c17_sphinganine->c17_dhcer Acylation c17_cer Labeled C17 Ceramides c17_dhcer->c17_cer Desaturation c17_sm Labeled C17 Sphingomyelins c17_cer->c17_sm Sphingomyelin Synthase

Figure 2: Simplified diagram of de novo sphingolipid synthesis and the incorporation of labeled C17 sphinganine.

Data Analysis and Interpretation

The analysis of data from tracer studies involves calculating the isotopic enrichment in the various downstream sphingolipid species. This information can be used to determine the rate of synthesis and turnover of these lipids, providing valuable insights into the dynamics of sphingolipid metabolism.[8]

Conclusion

The use of isotopically labeled C17 sphinganine provides a powerful and specific tool for tracing the metabolic fate of sphingolipids. By carefully selecting the isotopic label and optimizing the experimental conditions, researchers can gain valuable insights into the complex and dynamic world of sphingolipid metabolism. This guide provides a framework for designing and executing such studies, empowering researchers to make new discoveries in this critical area of cell biology and disease research.

References

  • Tjell, J. C., & Rolin, C. (2024). Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability. bioRxiv. [Link]

  • Wigger, D., Gulbins, E., Kleuser, B., & Schumacher, F. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Cell and Developmental Biology, 7, 210. [Link]

  • LIPID MAPS. (n.d.). Sphinganine (d17:0). Retrieved January 24, 2026, from [Link]

  • Spassieva, S., Bielawski, J., Anelli, V., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 434, 233-241. [Link]

  • Harrison, P. J., Giltrap, A. M., Trikeriotis, M., et al. (2019). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. Journal of Biological Chemistry, 294(45), 16936-16947. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(8), 1539-1546. [Link]

  • Ecker, J., & Liebisch, G. (2014). Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species. Progress in Lipid Research, 54, 14-31. [Link]

  • Karsai, G., et al. (2019). Ceramide biosynthesis and its connection to iso-fatty acid metabolism in the model organism Caenorhabditis elegans. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158495. [Link]

  • Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]

  • Wessendorf-Rodriguez, K., Ruchhoeft, M. L., & Lyssiotis, C. A. (2024). Modeling compound lipid homeostasis using stable isotope tracing. bioRxiv. [Link]

  • El-Dahshan, O., & Thuaud, F. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(16), 4991. [Link]

  • Wigger, D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Cell and Developmental Biology. [Link]

  • CAMECA. (2021, December 13). NanoSIMS - Using isotopic tracers in lipid studies - Webinar [Video]. YouTube. [Link]

  • Young, R., et al. (2013). Factors to consider in using [U-¹³C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(12), 1931-1941. [Link]

  • Sullards, M. C., et al. (2011). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods in Molecular Biology, 721, 199-214. [Link]

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The Pursuit of Precision: A Comparative Guide to Reproducibility in Sphingolipid Analysis Using C17 Sphinganine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Experimental Outcomes

In the intricate world of lipidomics, particularly the study of sphingolipids, the quest for reproducible and accurate quantification is paramount. These bioactive lipids play critical roles in a myriad of cellular processes, from signaling pathways governing apoptosis and proliferation to the structural integrity of membranes. Consequently, subtle variations in their abundance can have profound biological implications, making the reliability of experimental data a cornerstone of meaningful research in drug development and disease diagnostics.

This guide delves into the heart of achieving experimental reproducibility in sphingolipid analysis, with a specific focus on the widely utilized internal standard, C17 Sphinganine. We will explore the rationale behind its use, objectively compare its performance with alternative standards, and provide detailed experimental protocols to empower researchers to generate high-quality, trustworthy data.

The Central Role of Internal Standards in Mass Spectrometry-Based Sphingolipidomics

The analytical technique of choice for comprehensive sphingolipid profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This powerful technology offers high sensitivity and specificity, allowing for the detection and quantification of a vast array of sphingolipid species within a complex biological matrix. However, the journey from sample to result is fraught with potential for variability. Ion suppression or enhancement due to matrix effects, inconsistencies in sample extraction, and fluctuations in instrument performance can all introduce errors that compromise the accuracy and reproducibility of the data.[2]

Internal standards are the linchpins of quantitative mass spectrometry, added to samples at the beginning of the workflow to navigate and normalize these variations.[3] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency. By comparing the signal of the analyte to that of the known quantity of the internal standard, researchers can correct for experimental variability and achieve accurate quantification.

C17 Sphinganine: The Workhorse of Sphingolipid Analysis

C17 Sphinganine, a non-naturally occurring odd-chain sphingoid base, has established itself as a cornerstone internal standard in sphingolipidomics.[4][5] Its popularity stems from a combination of practicality and effectiveness.

Why C17 Sphinganine is a Preferred Choice:

  • Structural Similarity: C17 Sphinganine shares the same core structure as endogenous sphinganine, differing only in the length of its acyl chain. This structural analogy ensures that it behaves similarly during extraction and chromatographic separation.

  • Absence in Biological Systems: As an odd-chain sphingolipid, C17 Sphinganine is not naturally present in most mammalian systems, preventing interference from endogenous counterparts.[3]

  • Commercial Availability and Cost-Effectiveness: C17 Sphinganine is readily available from commercial suppliers, often as part of well-characterized internal standard mixtures, such as the LIPID MAPS®-recommended Cer/Sph Mixture I (LM-6002) from Avanti Polar Lipids.[1][6][7] This accessibility and relatively lower cost compared to some alternatives make it a practical choice for many laboratories.

The LIPID MAPS consortium, a leader in lipid research, has developed and validated methods utilizing internal standard cocktails containing C17 sphingoid bases for the comprehensive analysis of various sphingolipid classes.[1][8]

A Comparative Analysis: C17 Sphinganine vs. Alternative Internal Standards

While C17 Sphinganine is a robust and widely accepted internal standard, it is not the only option. Understanding the strengths and weaknesses of alternatives is crucial for making informed decisions about experimental design.

Internal Standard TypePrincipleAdvantagesDisadvantages
Odd-Chain Sphingolipids (e.g., C17 Sphinganine) Utilizes a sphingolipid with an acyl chain length not typically found in the biological sample.- Cost-effective- Commercially available in mixtures- Good structural similarity to many endogenous sphingolipids- Physicochemical properties may not perfectly match all endogenous species with varying chain lengths.- Potential for differential matrix effects compared to even-chain analytes.
Stable Isotope-Labeled (SIL) Sphingolipids Incorporates heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into the structure of an endogenous sphingolipid.- Considered the "gold standard" for quantification.- Near-identical physicochemical properties to the analyte, ensuring co-elution and similar ionization behavior.- Provides the highest accuracy and precision.[9][10]- Higher cost- Limited commercial availability for all sphingolipid species.- Potential for isotopic interference if not carefully selected.

Expert Insight: The choice between an odd-chain and a stable isotope-labeled internal standard often comes down to a balance between the desired level of accuracy and budgetary constraints. For many routine applications, a well-characterized odd-chain internal standard like C17 Sphinganine provides excellent reproducibility. However, for studies demanding the highest degree of quantitative accuracy, particularly in complex matrices or for regulatory submissions, the use of stable isotope-labeled standards is strongly recommended.

Experimental Protocols for Reproducible Sphingolipid Analysis

The following protocols are based on established methodologies and are designed to maximize reproducibility.

Workflow for Sphingolipid Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Cells) Add_IS Addition of Internal Standard (e.g., C17 Sphinganine) Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Extraction LC_Separation LC Separation (Reverse Phase C18) Extraction->LC_Separation MS_Analysis Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Peak_Integration Peak Integration & Normalization MS_Analysis->Peak_Integration Quantification Quantification of Sphingolipids Peak_Integration->Quantification Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine 3-KSR Ceramide Ceramide Sphinganine->Ceramide CerS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of C17 Sphinganine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of C17 Sphinganine as a Biomarker and Internal Standard

Sphingolipids, a class of complex lipids, are integral components of cell membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes.[1][2] Alterations in sphingolipid metabolism have been implicated in a range of diseases, including metabolic syndrome, cardiovascular disease, and cancer, making them promising biomarkers for diagnosis, prognosis, and therapeutic monitoring.[1][3] Sphinganine (d18:0) is a key precursor in the de novo synthesis of ceramides and other complex sphingolipids.

The accurate quantification of endogenous sphingolipids is often challenged by their structural diversity and the complexity of biological matrices. To overcome these challenges, stable isotope-labeled or odd-chain internal standards are employed in mass spectrometry-based analyses. C17 sphinganine, a non-naturally occurring odd-chain sphinganine analog, is an ideal internal standard for the quantification of endogenous sphinganine and other related sphingolipids. Its chemical and physical properties closely mimic those of its endogenous counterparts, ensuring similar extraction efficiency and ionization response, while its unique mass allows for clear differentiation in mass spectrometric analysis.[4][5]

Given the increasing use of sphingolipids as biomarkers in clinical and pharmaceutical research, it is imperative that analytical methods are robust, reproducible, and comparable across different laboratories. This guide provides a framework for an inter-laboratory comparison of C17 sphinganine analysis, offering a detailed reference method, discussing potential sources of variability, and presenting a model for data comparison and interpretation.

Reference Methodology: A Validated LC-MS/MS Protocol for C17 Sphinganine Quantification in Human Plasma

This section details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C17 sphinganine in human plasma. This protocol is designed to serve as a benchmark for inter-laboratory comparisons.

Experimental Workflow

The overall workflow for the analysis of C17 sphinganine is depicted in the following diagram:

C17 Sphinganine Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample ISTD_spike Spike with C17 Sphinganine (ISTD) Sample->ISTD_spike Protein_precip Protein Precipitation (Methanol) ISTD_spike->Protein_precip Centrifugation Centrifugation Protein_precip->Centrifugation Supernatant_transfer Supernatant Transfer Centrifugation->Supernatant_transfer LC_separation UPLC Separation (C18 Column) Supernatant_transfer->LC_separation MS_detection Tandem MS Detection (MRM Mode) LC_separation->MS_detection Peak_integration Peak Integration MS_detection->Peak_integration Calibration Calibration Curve (Ratio to ISTD) Peak_integration->Calibration Quantification Quantification of Endogenous Sphinganine Calibration->Quantification

Caption: Workflow for C17 Sphinganine Analysis.

Step-by-Step Protocol

1. Materials and Reagents:

  • C17 Sphinganine (d17:0) certified reference standard (e.g., from Avanti Polar Lipids)

  • Sphinganine (d18:0) certified reference standard (for calibrators and QCs)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (screened for low endogenous sphinganine levels for calibration curve preparation)

  • Borosilicate glass tubes with Teflon-lined caps[6]

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of C17 sphinganine and sphinganine in methanol. Store at -20°C.[7]

  • Working Solutions: Prepare intermediate working solutions from the stock solutions by dilution in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the screened human plasma with the sphinganine working solution to achieve a concentration range of, for example, 1 to 250 ng/mL. It is crucial to prepare calibration standards from a separate stock solution than the QCs.[8]

  • Quality Controls (QCs): Prepare low, medium, and high concentration QCs in the same manner as the calibration standards, using a separate stock solution.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or QC in a borosilicate glass tube, add 10 µL of the C17 sphinganine internal standard working solution (e.g., at 1 µg/mL).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[9]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 50% B

      • 0.5-2.5 min: Linear gradient to 98% B

      • 2.5-3.5 min: Hold at 98% B

      • 3.5-3.6 min: Return to 50% B

      • 3.6-4.5 min: Re-equilibration at 50% B

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Sphinganine (d18:0): m/z 302.3 → 284.3

      • C17 Sphinganine (d17:0): m/z 288.3 → 270.3

    • Optimize collision energy and other source parameters for the specific instrument used.

Inter-laboratory Comparison Study Design

Study Protocol
  • Distribution of Materials: A central organizing body should distribute the following to all participating laboratories:

    • A detailed analytical protocol (the reference method described above).

    • Aliquots of the same batch of C17 sphinganine and sphinganine certified reference standards.

    • A set of blinded plasma samples for analysis, including:

      • Three different concentrations of quality control (QC) samples (low, medium, high).

      • A "zero calibrator" (blank plasma).

      • A set of unknown samples.

  • Analysis and Reporting: Each laboratory should:

    • Analyze the samples according to the provided protocol.

    • Construct a calibration curve using the provided standards.

    • Quantify the concentration of sphinganine in the QC and unknown samples.

    • Report the individual results, the calibration curve parameters (slope, intercept, R²), and any deviations from the protocol.

Data Evaluation and Performance Assessment

The performance of each laboratory will be assessed based on the accuracy and precision of their measurements of the QC samples. The Z-score is a common statistical tool used in proficiency testing to compare a laboratory's result to the consensus mean of all participating laboratories.[10]

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result from the individual laboratory.

  • X is the assigned value (consensus mean of all laboratories).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Potential Sources of Inter-laboratory Variability and Best Practices

Even with a standardized protocol, variations in results can occur. Understanding these potential pitfalls is crucial for troubleshooting and improving analytical performance.

Key Areas of Potential Variability

Sources_of_Variability cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System cluster_data Data Processing center Inter-laboratory Variability Pipetting Pipetting Errors center->Pipetting Extraction Extraction Inconsistency center->Extraction Evaporation Evaporation/Reconstitution center->Evaporation Column Column Performance center->Column MobilePhase Mobile Phase Prep center->MobilePhase Gradient Gradient Delay/Mixing center->Gradient Source Source Conditions center->Source Tuning Instrument Tuning center->Tuning Detector Detector Saturation center->Detector Integration Peak Integration center->Integration CalibrationFit Calibration Model center->CalibrationFit Isotope Isotopic Interference center->Isotope

Caption: Major Sources of Inter-laboratory Variability.

1. Sample Handling and Preparation:

  • Pipetting and Dilution Errors: Inaccurate pipetting during the preparation of standards, QCs, or during the addition of the internal standard is a primary source of error.

  • Extraction Efficiency: Variations in vortexing time, incubation temperature, and centrifugation speed can affect the efficiency of protein precipitation and lipid extraction.

  • Sample Storage and Stability: Improper storage of plasma samples (e.g., repeated freeze-thaw cycles) can lead to degradation of sphingolipids.

2. Chromatographic Separation:

  • Column Performance: Differences in column age, batch, and packing material can lead to shifts in retention time and altered peak shapes.

  • Mobile Phase Preparation: Inconsistencies in the preparation of mobile phases, such as pH adjustments and solvent ratios, can impact separation.

3. Mass Spectrometric Detection:

  • Instrument Sensitivity and Tuning: Variations in instrument tuning and maintenance can lead to differences in signal intensity.

  • Matrix Effects: Co-eluting compounds from the plasma matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.[7]

  • Isotopic Interference: The +2 isotope of sphingosine can interfere with the quantification of sphinganine if not properly resolved chromatographically or accounted for in data processing.[4][5]

4. Data Processing and Analysis:

  • Peak Integration: Inconsistent peak integration parameters can lead to significant variability in results.

  • Calibration Curve Fitting: The choice of regression model (e.g., linear vs. weighted linear) can impact the accuracy of quantification, especially at the lower and upper limits of the calibration range.

Hypothetical Inter-laboratory Comparison Data

The following table presents hypothetical data from a four-laboratory comparison study for a mid-level QC sample with a target concentration of 100 ng/mL.

LaboratoryReported Concentration (ng/mL)Deviation from Mean (%)Z-scorePerformancePotential Cause of Deviation
Lab A (Reference) 101.2+0.4%0.14SatisfactoryN/A
Lab B 115.8+14.9%1.82SatisfactoryPotential minor systematic error (e.g., calibration standard preparation)
Lab C 82.5-18.1%-2.13QuestionableSignificant negative bias (e.g., poor extraction recovery, ion suppression)
Lab D 135.1+34.1%4.11UnsatisfactoryMajor systematic error (e.g., incorrect internal standard concentration)

Consensus Mean: 100.8 ng/mL Standard Deviation: 8.3 ng/mL

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of C17 sphinganine analysis. The successful implementation of such a study relies on a well-defined and validated reference method, the use of certified reference materials, and a robust statistical evaluation of the results. By identifying and addressing the potential sources of variability, laboratories can improve the accuracy, precision, and comparability of their sphingolipid analyses.

For laboratories engaged in biomarker analysis, participation in proficiency testing programs is highly recommended to ensure the quality and reliability of their data.[10] Adherence to established guidelines for bioanalytical method validation, such as the FDA's ICH M10 guidance, is essential for generating data that can be confidently used in research and clinical decision-making.[8][11] Ultimately, the goal of inter-laboratory comparison is to foster a culture of continuous improvement and to ensure that sphingolipid biomarker data is of the highest possible quality, thereby advancing our understanding of disease and facilitating the development of new therapies.

References

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. Available from: [Link]

  • Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC - NIH. Available from: [Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC - NIH. Available from: [Link]

  • (PDF) High-Throughput Analysis of Sphingosine 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. Available from: [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC - NIH. Available from: [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) | Request PDF. ResearchGate. Available from: [Link]

  • Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation. PMC - NIH. Available from: [Link]

  • Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. Available from: [Link]

  • Development and Validation of UPLC-MS/MS Analysis for Sphingolipids Isolated from Velvet Antlers of Cervus elaphus. ACS Omega. Available from: [Link]

  • Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk. Frontiers. Available from: [Link]

  • Proficiency Tests and Interlaboratory Comparisons. Food and Agriculture Organization of the United Nations. Available from: [Link]

  • (PDF) Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Calibration Curves in Quantitative Ligand Binding Assays: Recommendations and Best Practices for Preparation, Design, and Editing of Calibration Curves. ResearchGate. Available from: [Link]

  • A round robin exercise in archaeometry. IRIS-AperTO. Available from: [Link]

  • Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. medRxiv. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

  • Proficiency Testing Interlaboratory Communication—Strategies for Prevention. College of American Pathologists. Available from: [Link]

  • How to Prepare Calibration Standards. YouTube. Available from: [Link]

  • Sphingolipid profiling as a biomarker of type 2 diabetes risk: evidence from the MIDUS and PREDIMED studies. NIH. Available from: [Link]

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A Researcher's Guide to Correlating C17 Sphinganine Levels with Physiological Changes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the use of C17 sphinganine as a biomarker to trace sphingolipid metabolism and its correlation with various physiological and pathological states. We will explore the biochemical rationale, comparative performance against other biomarkers, and detailed experimental protocols.

The Unique Advantage of C17 Sphinganine in Sphingolipid Research

Sphingolipids are a class of lipids integral to cell membrane structure and are key players in signal transduction, regulating processes from cell growth and differentiation to apoptosis.[1] The sphingolipid metabolic pathway is a complex network with ceramide at its core, acting as a central hub for both synthesis and breakdown.[2] Dysregulation of this pathway is implicated in a wide array of diseases, including metabolic syndrome, neurodegenerative disorders, and cancer.[3][4]

Traditionally, tracking sphingolipid metabolism has been challenging due to the endogenous nature of its components. This is where C17 sphinganine, a synthetic sphingolipid with a 17-carbon chain, offers a distinct advantage.[5] As mammalian sphingolipids predominantly have even-numbered carbon chains (e.g., C16, C18, C20), the odd-chained C17 sphinganine acts as an effective tracer. When introduced into a biological system, it is metabolized through the same enzymatic pathways as its endogenous counterparts, allowing for the precise tracking of de novo sphingolipid synthesis and flux.[6][7] This approach provides a dynamic view of the pathway's activity, which is often more informative than static measurements of endogenous sphingolipid levels alone.

Visualizing the Pathway: C17 Sphinganine in De Novo Sphingolipid Synthesis

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).[3][8] Exogenously supplied C17 sphinganine enters this pathway and is subsequently acylated by ceramide synthases (CerS) to form C17-dihydroceramides, and then desaturated to form C17-ceramides. These can be further metabolized into more complex sphingolipids like C17-sphingomyelin and C17-glycosphingolipids.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine (Endogenous) Ketosphinganine->Sphinganine CerS Ceramide Synthases (CerS1-6) Sphinganine->CerS C17_Sphinganine C17 Sphinganine (Exogenous Tracer) C17_Sphinganine->CerS DHCer Dihydroceramides CerS->DHCer C17_DHCer C17-Dihydroceramides CerS->C17_DHCer DES1 Dihydroceramide Desaturase (DES1) DHCer->DES1 C17_DHCer->DES1 Ceramide Ceramide DES1->Ceramide C17_Ceramide C17-Ceramide DES1->C17_Ceramide Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_SL C17_Complex_SL C17-Complex Sphingolipids C17_Ceramide->C17_Complex_SL

Caption: C17 Sphinganine tracing the de novo sphingolipid synthesis pathway.

Comparative Analysis: C17 Sphinganine vs. Alternative Biomarkers

While C17 sphinganine is a powerful tool, it's essential to understand its performance in the context of other available methods for assessing sphingolipid metabolism and related physiological changes.

Method/Biomarker Principle Advantages Limitations Supporting Data/References
C17 Sphinganine Metabolic Labeling Exogenous, odd-chain sphingoid base is introduced and its metabolic fate is traced using mass spectrometry.Directly measures metabolic flux. High sensitivity and specificity. Can distinguish de novo synthesis from salvage pathways.Requires administration of an external tracer. May not fully equilibrate with all endogenous pools.[6][7]
Stable Isotope Labeling (e.g., ¹³C-Serine, ¹³C-Palmitate) Precursors of the sphingolipid pathway are labeled with stable isotopes, and their incorporation into downstream metabolites is measured.Provides a comprehensive view of de novo synthesis. Can be used in vivo.Can be costly. Data analysis is complex due to isotopic distribution.[8]
Endogenous Sphingolipid Profiling Quantification of a panel of endogenous sphingolipids (e.g., ceramides, sphingomyelins) in a biological sample.Provides a static snapshot of sphingolipid levels. Can identify associations with disease states.Does not measure metabolic flux. Can be influenced by diet and other factors.[9][10]
Gene Expression Analysis (e.g., SPT, CerS) Measures the mRNA levels of key enzymes in the sphingolipid synthesis pathway.Provides insights into the potential for sphingolipid synthesis. High-throughput and relatively low cost.mRNA levels do not always correlate with enzyme activity or metabolic flux.[11]
Enzyme Activity Assays In vitro measurement of the activity of specific enzymes in the pathway (e.g., Ceramide Synthase).Directly measures the catalytic potential of an enzyme.In vitro conditions may not reflect the in vivo cellular environment. Labor-intensive.[6]
Click Chemistry-Based Probes (e.g., Azido-sphinganine) Sphingolipid analogs with bioorthogonal handles (e.g., azide) are used for metabolic labeling and subsequent detection via click chemistry.Enables visualization of sphingolipid localization and trafficking. High sensitivity.The bulky tag may alter the metabolism and function of the sphingolipid.[12][13]

Experimental Protocol: Quantification of C17 Sphinganine and its Metabolites by LC-MS/MS

This section provides a detailed workflow for a typical experiment involving C17 sphinganine metabolic labeling in cultured cells, followed by lipid extraction and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow A Cell Culture & Metabolic Labeling B Lipid Extraction A->B Harvest Cells C LC-MS/MS Analysis B->C Inject Extract D Data Processing & Quantification C->D Acquire Spectra

Caption: General experimental workflow for C17 sphinganine analysis.

A. Cell Culture and Metabolic Labeling

  • Cell Seeding: Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.

  • Labeling Medium Preparation: Prepare the cell culture medium containing C17 sphinganine. A typical starting concentration is 1-10 µM. The C17 sphinganine should be complexed to bovine serum albumin (BSA) to ensure its solubility and delivery to the cells.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the C17 sphinganine-containing medium.

  • Incubation: Incubate the cells for a desired period (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the specific metabolic process being investigated.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in a small volume of PBS and transfer them to a borosilicate glass tube with a Teflon-lined cap.[14]

B. Lipid Extraction

  • Solvent Addition: To the cell suspension, add methanol and chloroform to create a single-phase mixture.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard cocktail. This is crucial for accurate quantification and should ideally include odd-chain or isotopically labeled versions of the analytes of interest.[15][16]

  • Extraction: Incubate the mixture at 48°C overnight to ensure efficient extraction of sphingolipids.[16]

  • Phase Separation: After cooling, add chloroform and water to the extract, vortex, and centrifuge to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

C. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating sphingolipids (e.g., Agilent Eclipse Plus C18, 2.1 mm x 50 mm, 5 µm).[17]

    • Mobile Phase A: Water with 0.1% formic acid.[17]

    • Mobile Phase B: Methanol with 0.1% formic acid.[17]

    • Flow Rate: 500 µL/min.[17]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally used for sphingolipid analysis.[17]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific lipids. This involves monitoring a specific precursor ion to product ion transition for each analyte.[17]

    • MRM Transitions (Example):

      • C17 Sphinganine: m/z 288.3 → [Product Ion]

      • C17-C16:0 Dihydroceramide: m/z 526.5 → [Product Ion]

      • C17-C16:0 Ceramide: m/z 524.5 → [Product Ion] (Note: Exact m/z values may vary slightly based on the instrument and adducts formed. Specific product ions need to be determined by direct infusion of standards.)

D. Data Processing and Quantification

  • Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard using the instrument's software.

  • Concentration Calculation: Calculate the concentration of each C17-sphingolipid metabolite by comparing its peak area to the peak area of the corresponding internal standard.

  • Normalization: Normalize the data to a relevant parameter, such as total protein content or cell number, to account for variations in sample size.

Case Study: C17 Sphinganine in the Context of Metabolic Disease

Dysregulation of sphingolipid metabolism is strongly correlated with metabolic diseases such as obesity and type 2 diabetes.[3] Elevated levels of certain ceramides are associated with insulin resistance. Using C17 sphinganine as a tracer can provide critical insights into how conditions of metabolic stress, such as high glucose or high free fatty acid levels, alter the rate of de novo sphingolipid synthesis.

In a hypothetical experiment, a researcher could treat a cell line (e.g., hepatocytes) with high glucose and then perform a C17 sphinganine pulse-chase experiment. By measuring the rate of incorporation of C17 sphinganine into various C17-ceramides and more complex sphingolipids over time, one could determine if high glucose conditions accelerate the de novo synthesis pathway, leading to an accumulation of specific ceramide species known to impair insulin signaling. This provides a mechanistic link between the physiological state (hyperglycemia) and the observed changes in sphingolipid profiles. Studies have indeed shown that specific sphingomyelins and dihydroceramides are associated with a pre-diabetic state.[10]

Conclusion and Future Perspectives

C17 sphinganine metabolic labeling is a robust and highly informative technique for investigating the dynamics of sphingolipid metabolism. Its ability to directly measure metabolic flux provides a significant advantage over static measurements of endogenous lipid levels. When combined with modern LC-MS/MS platforms, this approach offers the sensitivity and specificity required to dissect the complex role of sphingolipids in health and disease. As our understanding of the "sphingolipidome" grows, the use of tracers like C17 sphinganine will be indispensable for validating new biomarkers and identifying novel therapeutic targets within this critical metabolic pathway.

References

  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]

  • Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. PubMed. [Link]

  • Bovine Parainfluenza Virus Type 3 Infection Reprograms the Bovine Serum Lipidome Associated with Phosphatidylinositol Depletion and Sphingolipid Axis Activation. MDPI. [Link]

  • Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC. [Link]

  • Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. Frontiers in Cardiovascular Medicine. [Link]

  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers. [Link]

  • Metabolic labeling with C 17 dihydrosphingosine of neuroblastoma cells... ResearchGate. [Link]

  • Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. IntechOpen. [Link]

  • Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. PMC. [Link]

  • Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2). NCBI - NIH. [Link]

  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. ACS Publications. [Link]

  • Azide-Tagged Sphingolipids: New Tools for Metabolic Flux Analysis. ResearchGate. [Link]

  • Sphingolipid biosynthesis in man and microbes. PMC - PubMed Central. [Link]

  • KEGG PATHWAY: Sphingolipid metabolism - Homo sapiens (human). KEGG. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]

  • Sphingolipid metabolism. Reactome Pathway Database. [Link]

  • C17 Sphinganine. LIPID MAPS. [Link]

  • Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. PubMed Central. [Link]

  • Sphingolipids in Obesity and Correlated Co-Morbidities: The Contribution of Gender, Age and Environment. MDPI. [Link]

  • Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption. PubMed. [Link]

  • Sphingolipid. Wikipedia. [Link]

  • The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers. MDPI. [Link]

  • Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. PMC - NIH. [Link]

  • Differential Roles of de Novo Sphingolipid Biosynthesis and Turnover in the ``Burst'' of Free Sphingosine and Sphinganine, and Their 1-Phosphates and N-Acyl-Derivatives, That Occurs upon Changing the Medium of Cells in Culture. ResearchGate. [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Safe Handling of C17 Sphinganine: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of a specific SDS, a precautionary principle must be applied. A product information sheet for the related compound Sphinganine-1-phosphate (d17:0) explicitly states that the material should be considered hazardous until more information is available, advising against ingestion, inhalation, and contact with skin and eyes.[3] Furthermore, a toxic C17-Sphinganine analogue mycotoxin has been identified, highlighting the potential for toxicity within this class of compounds.[4] Therefore, it is prudent to treat C17 Sphinganine as a potentially hazardous substance with the potential for skin and eye irritation, as well as toxicity upon inhalation or ingestion.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2 (Assumed)Causes skin irritation.[5]
Serious Eye Damage/Eye IrritationCategory 2 (Assumed)Causes serious eye irritation.[5]
Acute Toxicity (Oral, Dermal, Inhalation)UnknownAvoid ingestion, inhalation, and skin contact.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure to C17 Sphinganine. The following recommendations are based on standard laboratory safety protocols for handling potentially hazardous chemicals.[6][7][8]

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes.[7][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9]

  • Skin and Body Protection: A fully fastened laboratory coat is required to protect skin and clothing.[6][7] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[8]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling small quantities of C17 Sphinganine in solution.[7][8] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. Always wash hands thoroughly after removing gloves.[10]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[7]

Respiratory Protection:

While routine handling of small quantities of C17 Sphinganine in a well-ventilated area may not require respiratory protection, a risk assessment should be conducted for any procedure with the potential to generate aerosols or dusts. If such a risk is identified, a NIOSH-approved respirator may be necessary.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational procedures is as crucial as the use of appropriate PPE. The following steps outline a safe workflow for handling C17 Sphinganine.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work in Ventilated Hood prep3->handle1 Proceed to Handling handle2 Use Mechanical Pipetting Aids handle1->handle2 handle3 Handle with Care to Avoid Spills handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of C17 Sphinganine.

Step-by-Step Protocol:

  • Designate a Work Area: All work with C17 Sphinganine should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure and contamination.[6]

  • Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in Section 2.

  • Prepare for Spills: Ensure that a spill kit appropriate for chemical spills is readily accessible.

  • Work in a Ventilated Area: All manipulations of C17 Sphinganine, especially of the solid form or when preparing stock solutions, should be performed in a certified chemical fume hood.[6]

  • Use Mechanical Pipetting Aids: Never pipette by mouth. Always use mechanical pipetting aids for all liquid transfers.[6]

  • Handle with Care: Avoid actions that could generate dust or aerosols. Handle solutions carefully to prevent splashes.

  • Decontaminate Work Surfaces: After each procedure, thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Proper Waste Disposal: Dispose of all C17 Sphinganine waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a clearly labeled hazardous waste container in accordance with your institution's and local regulations.

  • Doff PPE Correctly: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after removing PPE.[10]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The responsible use of C17 Sphinganine in research necessitates a proactive and informed approach to safety. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established safe handling and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity and quality of scientific discovery.

References

  • Bovine Parainfluenza Virus Type 3 Infection Reprograms the Bovine Serum Lipidome Associated with Phosphatidylinositol Depletion and Sphingolipid Axis Activation. MDPI. Available from: [Link]

  • C17 Sphingosine | C17H35NO2 | CID 5283557. PubChem. Available from: [Link]

  • LMSP01040003. LIPID MAPS. Available from: [Link]

  • Atopic dermatitis. Wikipedia. Available from: [Link]

  • C17 Sphinganine | C17H37NO2 | CID 3247037. PubChem. Available from: [Link]

  • Toxic C17-Sphinganine Analogue Mycotoxin, Contaminating Tunisian Mussels, Causes Flaccid Paralysis in Rodents. PMC. Available from: [Link]

  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • Essential Chemical PPE. Trimaco. Available from: [Link]

  • Section I - Zakarian Lab Safety Protocol. Available from: [Link]

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  • Laboratory Safety Guidance. OSHA. Available from: [Link]

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